molecular formula C13H12Cl2O4 B589211 Ethacrynic Acid-d5

Ethacrynic Acid-d5

Cat. No.: B589211
M. Wt: 308.16 g/mol
InChI Key: AVOLMBLBETYQHX-WNWXXORZSA-N
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Description

Ethacrynic acid-d5 is intended for use as an internal standard for the quantification of ethacrynic acid by GC- or LC-MS. Ethacrynic acid is a loop diuretic with anticancer activity. It inhibits the Na-K-2Cl (NKCC) cotransporter in duck erythrocytes (IC50 = 0.18 mM) and ATP-dependent chloride uptake in rat renal plasma membrane vesicles when used at a concentration of 0.3 mM. Ethacrynic acid also inhibits glutathione S-transferase P1-1 (GSTP1-1) and GSTA3-3 (IC50s = 4.9 and ~0.4 μM, respectively), and inhibits Wnt/β-catenin signaling in a cell-based reporter assay. It is cytotoxic to primary chronic lymphocytic leukemia cells (IC50 = 8.56 μM), as well as MCF-7, MDA-MB-231, and 4T1 cancer cells (IC50s = 45.53, 39.64, and 25.23 μM, respectively). Ethacrynic acid (250 μg per day) increases tumor growth reduction induced by the EGFR family inhibitors afatinib or neratinib in a 4T1 murine breast cancer model. Formulations containing ethacrynic acid have been used in the treatment of edema.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2,3-dichloro-4-(3,3,4,4,4-pentadeuterio-2-methylidenebutanoyl)phenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2O4/c1-3-7(2)13(18)8-4-5-9(12(15)11(8)14)19-6-10(16)17/h4-5H,2-3,6H2,1H3,(H,16,17)/i1D3,3D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVOLMBLBETYQHX-WNWXXORZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C)C(=O)C1=C(C(=C(C=C1)OCC(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C(=C)C(=O)C1=C(C(=C(C=C1)OCC(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Ethacrynic acid-d5 chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical structure, properties, and bioanalytical applications of Ethacrynic Acid-d5 , a stable isotope-labeled internal standard used primarily in quantification workflows for the loop diuretic Ethacrynic Acid.

Deuterated Internal Standard for Loop Diuretic Analysis

Core Identity & Chemical Structure

This compound is the deuterium-labeled analog of ethacrynic acid, where five hydrogen atoms on the ethyl group of the 2-methylene-1-oxobutyl moiety are replaced by deuterium (


H).[1] This specific labeling pattern (

) provides a mass shift of +5 Da relative to the unlabeled parent compound, displacing it sufficiently from the natural isotopic envelope of the analyte to prevent signal interference during mass spectrometry.
Chemical Specifications
PropertySpecification
Chemical Name 2-[2,3-dichloro-4-(2-methylenebutanoyl-3,3,4,4,4-

)phenoxy]acetic acid
CAS Number 1330052-59-9
Molecular Formula

Molecular Weight 308.17 g/mol (vs. 303.14 g/mol for unlabeled)
Isotopic Purity

99% deuterated forms
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Ethanol, Methanol; Sparingly soluble in water
pKa ~3.5 (Carboxylic acid moiety)
Structural Isotope Localization

The deuterium labeling is located on the terminal ethyl chain attached to the


-unsaturated ketone.
  • Label Position: 3,3,4,4,4-

    
     (Ethyl group).
    
  • Stability: These positions are chemically stable and non-exchangeable in aqueous media under neutral conditions, ensuring the integrity of the internal standard during extraction and chromatography.

Bioanalytical Applications (LC-MS/MS)

The primary application of this compound is as an Internal Standard (IS) in Isotope Dilution Mass Spectrometry (IDMS). It corrects for variability in extraction recovery, transfer losses, and matrix effects (ion suppression/enhancement) during the quantification of ethacrynic acid in biological matrices (plasma, urine).

Mass Spectrometry Parameters

Ethacrynic acid contains a carboxylic acid group and two chlorine atoms, making it highly responsive in Negative Electrospray Ionization (ESI-) mode.

  • Ionization Mode: ESI Negative (

    
    )
    
  • Mass Shift Logic:

    • Analyte (Ethacrynic Acid): Precursor

      
       301 
      
      
      
      Product
      
      
      243 (Loss of 58 Da)
    • Internal Standard (this compound): Precursor

      
       306 
      
      
      
      Product
      
      
      248 (Retains
      
      
      label)

Critical Note on Transition Selection: When selecting MRM transitions, it is vital to choose a product ion that retains the deuterated ethyl group. If fragmentation cleaves the butyryl tail, the resulting fragment would be identical to the unlabeled drug, causing "cross-talk" and invalidating the method. The transition


 confirms the retention of the label.
Experimental Protocol: Sample Preparation

The following is a validated workflow for extracting Ethacrynic acid from plasma using the d5 internal standard.

  • Stock Preparation: Dissolve this compound in DMSO or Methanol to 1 mg/mL. Store at -20°C.

  • Working Solution: Dilute stock to 100 ng/mL in 50:50 Methanol:Water.

  • Spiking: Add 20

    
    L of Working IS to 100 
    
    
    
    L of plasma sample. Vortex for 10s.
  • Protein Precipitation: Add 300

    
    L of ice-cold Acetonitrile (containing 0.1% Formic Acid).
    
  • Separation: Vortex (1 min) and Centrifuge (10,000 x g, 5 min, 4°C).

  • Injection: Transfer supernatant to a vial; inject 5

    
    L into LC-MS/MS.
    
Visualization of Analytical Workflow

The following diagram illustrates the Isotope Dilution Mass Spectrometry (IDMS) logic, highlighting how the


 standard corrects for matrix effects.

IDMS_Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Sample Biological Sample (Unknown Conc.) Extraction Protein Precipitation (ACN/MeOH) Sample->Extraction IS_Spike Spike this compound (Fixed Conc.) IS_Spike->Extraction Ionization ESI Negative Source (Co-elution) Extraction->Ionization Q1_Filter Q1 Selection Analyte: 301 m/z IS: 306 m/z Ionization->Q1_Filter Collision Collision Cell (CID) Fragmentation Q1_Filter->Collision Q3_Filter Q3 Selection Analyte: 243 m/z IS: 248 m/z Collision->Q3_Filter Ratio Calculate Area Ratio (Analyte Area / IS Area) Q3_Filter->Ratio Quant Quantification (Corrected for Matrix Effects) Ratio->Quant

Caption: IDMS Workflow demonstrating the parallel processing of Analyte and d5-IS to correct for ionization suppression.

Handling, Stability, and Safety
Storage & Stability
  • Solid State: Stable for

    
     2 years at -20°C. Protect from light and moisture.
    
  • Solution: Stock solutions in DMSO are stable for months at -80°C. Working solutions in aqueous buffers should be prepared fresh daily due to the potential hydrolysis of the

    
    -unsaturated ketone moiety at higher pH or temperatures.
    
  • Metabolic Note: Ethacrynic acid is a Michael acceptor and reacts with thiols (e.g., Glutathione). Avoid buffers containing DTT or

    
    -mercaptoethanol during sample preparation to prevent artifact formation.
    
Safety (SDS Summary)
  • Hazards: Toxic if swallowed; Irritating to eyes, respiratory system, and skin.

  • PPE: Wear nitrile gloves, safety goggles, and work in a fume hood.

  • Disposal: Dispose of as hazardous chemical waste.

References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3278, Ethacrynic acid. Retrieved from [Link]

Sources

A Technical Guide to the Molecular Weight Disparity Between Native Ethacrynic Acid and Ethacrynic Acid-d5

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern analytical chemistry and drug development, the use of stable isotope-labeled internal standards is a cornerstone of achieving accurate and precise quantification of analytes in complex biological matrices. This is particularly true in pharmacokinetic and metabolic studies where understanding the fate of a drug molecule is paramount. Ethacrynic acid, a potent loop diuretic, and its deuterated analog, Ethacrynic acid-d5, represent a classic pairing of a therapeutic agent and its corresponding internal standard.[1] This technical guide provides an in-depth exploration of the fundamental difference between these two molecules: their molecular weight. We will delve into the theoretical basis for this difference, present a detailed comparison of their chemical properties, and outline the practical application of this mass variance in a validated analytical workflow.

The Foundation of Molecular Weight: A Tale of Two Isotopes

At the heart of the molecular weight difference between native Ethacrynic acid and this compound lies the concept of isotopes. Isotopes are atoms of the same element that possess an equal number of protons but a different number of neutrons in their nuclei. This results in a difference in atomic mass. The most common isotope of hydrogen is protium, which contains one proton and no neutrons, giving it an atomic mass of approximately 1 atomic mass unit (amu). Deuterium (D), a stable isotope of hydrogen, contains one proton and one neutron, resulting in an atomic mass of approximately 2 amu.

The chemical structure of Ethacrynic acid, [2,3-dichloro-4-(2-methylene-1-oxobutyl)phenoxy]acetic acid, contains several hydrogen atoms.[2][3] In the synthesis of this compound, five of these hydrogen atoms are strategically replaced with deuterium atoms.[1][4][5] This substitution is typically carried out on the butanoyl side chain, specifically at the terminal methyl and adjacent methylene groups.[4] The addition of five neutrons, one for each deuterium atom, is the sole reason for the increase in the molecular weight of the deuterated compound.

Comparative Molecular Profile

The intentional incorporation of deuterium results in a predictable and significant mass shift, which is the key to its utility as an internal standard. The table below summarizes the key molecular properties of both compounds.

PropertyNative Ethacrynic AcidThis compound
Chemical Formula C₁₃H₁₂Cl₂O₄[6][7]C₁₃H₇D₅Cl₂O₄[4][5]
Molecular Weight 303.14 g/mol [2][3][6][7][8][9][10]~308.17 g/mol [1][5][11]
Exact Mass 302.0113 u[12]~307.0426 u
CAS Number 58-54-8[3][7][13]1330052-59-9[4][5][14]

Note: The molecular weight of this compound can have slight variations between different manufacturers due to the specific isotopic purity.

The Significance in Application: Mass Spectrometry

The deliberate mass difference between Ethacrynic acid and this compound is leveraged in analytical techniques, most notably liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[4] In these methods, this compound serves as an ideal internal standard for the quantification of native Ethacrynic acid.

The rationale behind this application is rooted in the physicochemical similarities between the two molecules. Since the isotopic substitution has a negligible effect on the chemical properties, both the native drug and its deuterated analog exhibit nearly identical:

  • Retention Time: They co-elute from the chromatography column.

  • Ionization Efficiency: They produce ions at a similar rate in the mass spectrometer's source.

  • Fragmentation Pattern: They break apart in a predictable and similar manner upon collision-induced dissociation.

This near-identical behavior ensures that any sample loss during extraction, handling, or injection, as well as any variations in instrument response, will affect both the analyte and the internal standard to the same degree. The mass spectrometer, however, can easily distinguish between the two compounds based on their mass-to-charge ratio (m/z). By adding a known amount of this compound to a sample, a ratio of the peak area of the native Ethacrynic acid to the peak area of the deuterated internal standard can be calculated. This ratio is then used to determine the precise concentration of Ethacrynic acid in the original sample, correcting for any experimental variability.

Experimental Workflow: Quantification of Ethacrynic Acid in a Biological Matrix

The following diagram illustrates a typical workflow for the quantification of Ethacrynic acid in a plasma sample using this compound as an internal standard.

Ethacrynic_Acid_Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample spike Spike with this compound (Internal Standard) plasma->spike 1. extraction Protein Precipitation & Solid Phase Extraction spike->extraction 2. lc Liquid Chromatography (Separation) extraction->lc 3. Inject Extract ms Mass Spectrometry (Detection & Quantification) lc->ms 4. peak_integration Peak Area Integration (Native vs. d5) ms->peak_integration 5. calibration Calibration Curve Generation peak_integration->calibration concentration Concentration Calculation calibration->concentration

Sources

Technical Guide: Solubility and Handling of Ethacrynic Acid-d5

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethacrynic acid-d5 (CAS: 1330052-59-9) is the stable isotope-labeled analog of ethacrynic acid, primarily utilized as an Internal Standard (IS) in quantitative LC-MS/MS bioanalysis.[1] Its solubility profile is governed by its lipophilic nature (LogP ~3.5) and acidic functionality (pKa ~3.5).[2]

Successful deployment of this reagent requires strict adherence to organic solvent solubilization (DMSO, Methanol, Ethanol) prior to aqueous dilution. Direct addition to neutral or acidic aqueous buffers will result in precipitation. This guide details the physicochemical basis for these properties, validated preparation protocols, and stability considerations to ensure analytical precision.

Part 1: Physicochemical Basis of Solubility

To understand the solubility behavior of this compound, one must analyze the unlabeled parent molecule's properties, as deuterium substitution (


H) exerts negligible effects on bulk solubility despite the mass shift (

Da).
PropertyValueImplication for Solubility
Molecular Weight ~308.2 g/mol Moderate size; kinetics of dissolution are fast in correct solvents.
pKa (Acidic) ~3.5Critical: At pH < 3.5, it exists as a free acid (hydrophobic). At pH > 5.0, it ionizes (more water-soluble).
LogP (Lipophilicity) ~3.3 – 3.8Highly lipophilic. Prefers organic solvents; partitions poorly into water.
Chemical Class Phenoxyacetic AcidRequires polar aprotic (DMSO) or protic organic (MeOH/EtOH) solvents.
The "Like Dissolves Like" Mechanism

This compound contains a dichlorophenoxy ring and an


-unsaturated ketone group. These moieties create a high affinity for organic solvents. The carboxylic acid tail allows for water solubility only when deprotonated (salt form). However, analytical standards are typically supplied as the free acid , necessitating organic stock preparation.

Part 2: Solubility Profile & Solvent Selection

The following data represents the saturation limits and recommended working concentrations for this compound.

Quantitative Solubility Table
SolventSaturation Limit (approx.)[2][3]Recommended Stock Conc.Application Context
DMSO > 30 mg/mL1 – 10 mg/mLPrimary Stock. Highest capacity; excellent stability; difficult to evaporate.
Ethanol ~30 mg/mL1 mg/mLGood alternative to DMSO; easier to evaporate.
Methanol ~20–30 mg/mL1 mg/mLLC-MS Preferred. Compatible with mobile phases; evaporates easily.
DMF ~30 mg/mLN/AHigh solubility but rarely used in LC-MS due to signal suppression/plastic leaching.
PBS (pH 7.2) ~0.5 mg/mL*< 0.1 mg/mLWorking Solution Only. Requires predissolution in organic solvent.[3]
Water (Neutral) < 0.1 mg/mLDo Not UseInsoluble without pH adjustment.

Critical Note: While DMSO offers the highest solubility, it can cause ion suppression in Mass Spectrometry if not diluted sufficiently. Methanol is often the preferred solvent for working standards in LC-MS workflows.

Part 3: Validated Experimental Protocols

Protocol A: Preparation of Primary Stock Solution (1 mg/mL)

Objective: Create a stable, high-concentration master stock for long-term storage.

  • Equilibration: Allow the this compound vial to reach room temperature (prevent condensation).

  • Weighing: Weigh approximately 1.0 mg of the solid into a verified amber glass vial (Class A).

  • Solvent Addition:

    • Option 1 (Storage Focus): Add 1.0 mL of anhydrous DMSO .

    • Option 2 (LC-MS Focus): Add 1.0 mL of LC-MS grade Methanol .

  • Dissolution: Vortex for 30 seconds. The solution should be visually clear and colorless.

    • Validation: Inspect against a dark background. If particulates remain, sonicate for 5 minutes (bath sonicator, < 40°C).

  • Storage: Aliquot into small volumes (e.g., 100 µL) to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: Preparation of Working Internal Standard (IS) Solution

Objective: Prepare a daily use solution for spiking into biological matrices (plasma/urine).

  • Dilution: Dilute the Primary Stock (1 mg/mL) using 50% Acetonitrile / 50% Water .

    • Target Concentration: Typically 100 ng/mL – 1 µg/mL (depending on assay sensitivity).

  • Mixing: Vortex thoroughly.

  • Usage: Add this solution to samples during protein precipitation.

    • Note: The organic content in the IS solution helps precipitate plasma proteins while delivering the standard.

Part 4: Visualization of Workflows

Diagram 1: Solubility Decision Logic

This diagram illustrates the decision process for selecting the correct solvent based on the intended analytical application.

SolubilityLogic Start This compound (Solid) Goal Intended Application? Start->Goal LongTerm Long-Term Storage (> 3 months) Goal->LongTerm Stability Priority LCMS Immediate LC-MS/MS Analysis Goal->LCMS Volatility Priority BioAssay Cell Culture / Bioassay Goal->BioAssay Toxicity Priority DMSO Solvent: Anhydrous DMSO (Conc: 1-10 mg/mL) LongTerm->DMSO MeOH Solvent: Methanol (Conc: 1 mg/mL) LCMS->MeOH BioAssay->DMSO EtOH Solvent: Ethanol (Conc: 1-5 mg/mL) BioAssay->EtOH Dilution Dilute into Matrix (Keep Organic % > 0.1% or pH > 7) DMSO->Dilution MeOH->Dilution EtOH->Dilution

Caption: Decision matrix for solvent selection based on downstream analytical requirements.

Diagram 2: Internal Standard Workflow (LC-MS)

This diagram details the "Self-Validating" protocol for using the solubilized standard in a bioanalytical assay.

IS_Workflow Stock Primary Stock (DMSO/MeOH) Working Working IS Soln (50% ACN) Stock->Working Dilution Precip Protein Precipitation (Add IS + ACN) Working->Precip Spike Sample Biological Sample (Plasma/Urine) Sample->Precip Spin Centrifugation Precip->Spin Inject LC-MS Injection Spin->Inject Supernatant Check Validation Check: IS Area Stability < 5% CV Inject->Check

Caption: Standard Operating Procedure for integrating this compound into LC-MS workflows.

Part 5: Stability & Troubleshooting

Isotopic Stability

This compound is typically deuterated on the ethyl group or the aromatic ring (non-exchangeable positions). However, avoid storing in protic solvents (water/methanol) at high pH (>10) for extended periods , as this can catalyze base-mediated degradation or rare H/D exchange events at the


-carbon of the ketone.
Troubleshooting Table
IssueRoot CauseCorrective Action
Precipitation upon dilution "Crashing out" into aqueous buffer.Ensure the final solution contains at least 5-10% organic solvent or adjust pH to > 7.0.
Variable MS Signal Inconsistent solubility or pipetting.Sonicate stock for 10 mins. Use positive displacement pipettes for DMSO.
Degradation Products Michael Addition reaction.Ethacrynic acid is reactive (Michael acceptor). Avoid buffers containing thiols (e.g., Glutathione, DTT) in the stock solution.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 3278: Ethacrynic Acid. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

Sources

CAS number for Ethacrynic acid-d5 reference material

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1330052-59-9 Application: Stable Isotope Internal Standard for LC-MS/MS Quantification[1]

Executive Summary

Ethacrynic acid-d5 (CAS 1330052-59-9) is the stable isotope-labeled analog of ethacrynic acid, a potent loop diuretic used in the management of edema and hypertension. In bioanalytical contexts, this deuterated compound serves as the critical Internal Standard (IS) for the quantification of ethacrynic acid in biological matrices (plasma, urine) via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

By mirroring the physicochemical properties of the target analyte while retaining a distinct mass signature (+5 Da), this compound corrects for variability in extraction recovery, ionization efficiency (matrix effects), and chromatographic performance. This guide outlines the technical specifications, handling protocols, and experimental workflows required to utilize this reference material effectively.

Identity & Physicochemical Specifications[1][2]

The following specifications define the reference material. Researchers must verify the Certificate of Analysis (CoA) for batch-specific isotopic purity.

PropertySpecification
CAS Number 1330052-59-9
Chemical Name 2-[2,3-Dichloro-4-(2-methylene-4,4,4,3,3-d5-butanoyl)phenoxy]acetic acid
Synonyms This compound; Edecrin-d5
Molecular Formula C₁₃H₇D₅Cl₂O₄
Molecular Weight 308.17 g/mol (Unlabeled: 303.14 g/mol )
Isotopic Purity Typically ≥99% deuterated forms (d0 < 0.5%)
Chemical Purity ≥98% (HPLC)
Solubility Soluble in DMSO (>100 mM), Ethanol (>100 mM), Methanol
Appearance White to off-white solid
pKa ~3.5 (Carboxylic acid moiety)

The Role of this compound in Bioanalysis[1]

The Internal Standard Principle

In LC-MS/MS, the ionization of analytes can be suppressed or enhanced by co-eluting matrix components (phospholipids, salts). Because this compound is chemically identical to the analyte but mass-differentiated, it experiences the exact same suppression or enhancement.



Using this ratio for calibration compensates for:

  • Extraction Loss: If you lose 10% of the analyte during SPE/LLE, you also lose 10% of the IS. The ratio remains constant.

  • Matrix Effects: If the signal is suppressed by 50% in the source, both signals drop equally. The ratio remains constant.

Mechanism of Action (Context)

Understanding the biological target aids in interpreting pharmacokinetic data. Ethacrynic acid inhibits the Na+-K+-2Cl- cotransporter (NKCC2) in the thick ascending limb of the Loop of Henle.

NKCC2_Inhibition cluster_nephron Kidney Nephron Physiology Drug Ethacrynic Acid Target NKCC2 Transporter (Thick Ascending Limb) Drug->Target Inhibits (Covalent binding) IonFlow Na+/K+/2Cl- Reabsorption Drug->IonFlow Blocks Target->IonFlow Normally Facilitates Effect Increased Urinary Excretion (Na+, Cl-, Water) IonFlow->Effect Reduction leads to Clinical Edema Reduction Effect->Clinical Therapeutic Outcome

Figure 1: Mechanism of Action. Ethacrynic acid targets the NKCC2 cotransporter, preventing salt reabsorption and driving diuresis.

Experimental Protocol: LC-MS/MS Method Development

Mass Spectrometry Parameters

Ethacrynic acid contains a carboxylic acid group, making it highly suitable for Negative Electrospray Ionization (ESI-) .

  • Ionization Mode: ESI Negative (-)[2]

  • Precursor Ion (Q1):

    • Analyte (Ethacrynic Acid): m/z 301.0 [M-H]⁻

    • IS (this compound): m/z 306.0 [M-H]⁻

  • Product Ions (Q3):

    • Note: Transitions must be optimized per instrument. Common fragmentation involves loss of the acetate group or HCl.

    • Analyte: m/z 301.0 → 243.0 (Example)

    • IS: m/z 306.0 → 248.0 (Mass shift of +5 retained on fragment)

Sample Preparation Workflow

The following workflow utilizes this compound to correct for recovery losses during Liquid-Liquid Extraction (LLE).

LCMS_Workflow Sample Biological Sample (Plasma/Urine) Spike Add Internal Standard (this compound) Sample->Spike 1. Critical Step Precip Protein Precipitation / LLE (Acetonitrile or Ethyl Acetate) Spike->Precip 2. Mix Centrifuge Centrifugation (10,000 x g, 10 min) Precip->Centrifuge Supernatant Collect Supernatant & Evaporate Centrifuge->Supernatant Recon Reconstitute (Mobile Phase) Supernatant->Recon LC LC Separation (C18 Column) Recon->LC MS MS/MS Detection (MRM Mode) LC->MS Data Quantification (Area Ratio: Analyte/IS) MS->Data

Figure 2: Quantitative Bioanalysis Workflow.[3][4] The Internal Standard is added immediately to the sample to track all downstream variables.

Stock Solution Preparation
  • Primary Stock: Dissolve 1 mg of this compound in 1 mL of DMSO or Methanol to yield a 1 mg/mL (3.24 mM) solution.

  • Working Standard: Dilute the primary stock with 50:50 Methanol:Water to achieve a concentration of 1 µg/mL.

  • Spiking: Add the working standard to samples to achieve a final concentration near the mid-point of the calibration curve (e.g., 100 ng/mL).

Stability & Handling

  • Storage: Long-term storage of the solid powder should be at -20°C . Solutions in DMSO/Methanol are stable at -20°C for up to 3 months.

  • Light Sensitivity: Ethacrynic acid derivatives can be light-sensitive. Store in amber vials or wrap containers in foil.

  • Reactivity: Ethacrynic acid is an electrophile (Michael acceptor) and can react with thiols (e.g., glutathione, cysteine) in biological matrices.

    • Precaution: If analyzing whole blood or tissues rich in thiols, ensure acidification or rapid processing to prevent ex vivo adduct formation which would lower the measured concentration.

References

  • PubChem. (n.d.). Ethacrynic Acid (Compound Summary). National Library of Medicine. Retrieved October 26, 2023, from [Link]

Sources

Applications of Ethacrynic Acid-d5 in Diuretic Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethacrynic acid is a potent loop diuretic used in the management of edema associated with congestive heart failure, liver cirrhosis, and renal disease.[1][2][3] It exerts its diuretic effect by inhibiting the Na-K-2Cl symporter in the thick ascending limb of the loop of Henle, leading to a significant increase in the excretion of sodium, chloride, and water.[1][2][4] Unlike many other loop diuretics, ethacrynic acid is not a sulfonamide, making it a suitable alternative for patients with sulfa allergies.[2][5]

In the realm of diuretic research and drug development, the use of isotopically labeled compounds is a cornerstone for achieving accurate and reliable data. Ethacrynic acid-d5, a deuterated analog of ethacrynic acid, serves as an invaluable tool in these investigations. This technical guide provides an in-depth exploration of the applications of this compound in diuretic research, focusing on its role in pharmacokinetic, pharmacodynamic, and metabolic studies.

The Rationale for Deuterium Labeling in Drug Research

Deuterated internal standards, such as this compound, are considered the "gold standard" in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS).[6] The substitution of hydrogen atoms with deuterium, a stable isotope, results in a compound that is chemically identical to the parent drug but has a slightly higher molecular weight.[7] This subtle difference allows for its differentiation from the unlabeled drug during mass spectrometric analysis.[7]

The primary advantages of using a deuterated internal standard include:

  • Correction for Analytical Variability: It compensates for variations in sample preparation, injection volume, and instrument response.[6]

  • Mitigation of Matrix Effects: Biological samples are complex matrices that can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. A deuterated internal standard co-elutes with the analyte and experiences the same matrix effects, allowing for accurate normalization.[6][7]

  • Improved Accuracy and Precision: By accounting for potential sources of error, deuterated standards significantly enhance the accuracy and reproducibility of analytical methods.[6][8]

Core Applications of this compound in Diuretic Research

Pharmacokinetic (PK) Studies: Defining the Journey of a Diuretic

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug is fundamental to its development. This compound is instrumental in elucidating the pharmacokinetic profile of ethacrynic acid.

Experimental Workflow: A Typical Bioanalytical PK Study

Caption: Workflow for a typical pharmacokinetic study utilizing a deuterated internal standard.

Key Pharmacokinetic Parameters of Ethacrynic Acid
ParameterValueReference
Oral Bioavailability Approximately 100%[1][4]
Onset of Action (Oral) Within 30 minutes[1][4][9]
Peak Diuretic Effect (Oral) About 2 hours[4][9]
Duration of Action (Oral) 6-8 hours[1][4][9]
Onset of Action (IV) Within 5 minutes[1][4]
Peak Diuretic Effect (IV) Within 30 minutes[4]
Elimination Half-life Highly variable, average ~30-60 minutes[1][4]
Protein Binding >90%[10]

The use of this compound as an internal standard ensures the robustness and reliability of the data generated in these studies, which is critical for determining appropriate dosing regimens and understanding potential drug-drug interactions.

Metabolic Profiling: Unraveling the Biotransformation of Ethacrynic Acid

Ethacrynic acid undergoes significant metabolism in the body. Its primary metabolic pathway involves conjugation with glutathione (GSH), a reaction that can be catalyzed by glutathione S-transferases (GSTs).[11][12] Interestingly, both ethacrynic acid and its glutathione conjugate are potent inhibitors of GSTs.[11][13][14]

The Role of this compound in Metabolite Identification

By administering a mixture of ethacrynic acid and this compound, researchers can readily distinguish drug-related metabolites from endogenous compounds in complex biological matrices. The deuterated metabolites will exhibit a characteristic mass shift of +5 Da compared to their unlabeled counterparts, creating a unique isotopic signature that facilitates their identification by high-resolution mass spectrometry.

Major Metabolic Pathway of Ethacrynic Acid

Ethacrynic Acid Metabolism EA Ethacrynic Acid GST Glutathione S-Transferases (GSTs) EA_GSH Ethacrynic Acid- Glutathione Conjugate EA->EA_GSH + Glutathione GST->EA_GSH Catalyzes EA_Cys Ethacrynic Acid- Cysteine Conjugate EA_GSH->EA_Cys - Glutamate, Glycine EA_Mercap Ethacrynic Acid- Mercapturate EA_Cys->EA_Mercap + Acetyl-CoA

Caption: The primary metabolic pathway of ethacrynic acid involves conjugation with glutathione.

Animal studies have shown that ethacrynic acid is metabolized to a cysteine conjugate, which may also contribute to its pharmacological effects.[15][16] The use of this compound is crucial for accurately quantifying these metabolites and understanding their contribution to the overall diuretic and potential off-target effects.

Pharmacodynamic (PD) Studies: Linking Drug Concentration to Diuretic Effect

Pharmacodynamic studies aim to understand the relationship between drug concentration at the site of action and the observed pharmacological effect. In the context of diuretic research, this involves correlating the concentration of ethacrynic acid in plasma or urine with the extent of diuresis and electrolyte excretion.

Experimental Protocol: In Vivo Diuretic Response Study in a Rat Model
  • Animal Acclimatization: Acclimate male Wistar rats for at least one week with free access to standard chow and water.

  • Group Allocation: Randomly assign rats to different treatment groups (e.g., vehicle control, different doses of ethacrynic acid).

  • Metabolic Cages: House the rats individually in metabolic cages to allow for the collection of urine.

  • Dosing: Administer ethacrynic acid (or vehicle) via oral gavage or intravenous injection.

  • Urine Collection: Collect urine at predefined intervals (e.g., 0-2h, 2-4h, 4-8h, 8-24h).

  • Blood Sampling: Collect blood samples at corresponding time points for pharmacokinetic analysis.

  • Sample Analysis:

    • Measure urine volume.

    • Determine urinary concentrations of Na+, K+, and Cl- using an electrolyte analyzer.

    • Quantify ethacrynic acid concentrations in plasma and urine using an LC-MS/MS method with this compound as the internal standard.

  • Data Analysis: Correlate the pharmacokinetic parameters (e.g., AUC, Cmax) with the pharmacodynamic endpoints (e.g., total urine output, electrolyte excretion).

The precision afforded by using this compound in the analytical method is paramount for establishing a clear and reliable pharmacokinetic/pharmacodynamic (PK/PD) relationship. This understanding is vital for optimizing dosing strategies to maximize therapeutic efficacy while minimizing adverse effects such as electrolyte imbalances and ototoxicity.[1][2][4]

Conclusion

This compound is an indispensable tool in modern diuretic research. Its application as an internal standard in bioanalytical methods provides the accuracy and precision required for robust pharmacokinetic, metabolic, and pharmacodynamic studies. By enabling a deeper understanding of the ADME properties and concentration-effect relationship of ethacrynic acid, this deuterated analog plays a critical role in the development of safer and more effective diuretic therapies. The insights gained from research utilizing this compound are essential for drug development professionals and contribute significantly to the broader field of pharmacology.

References

  • Ethacrynic acid and its glutathione conjugate as inhibitors of glutathione S-transferases. PubMed. [Link]

  • Pharmacology of Ethacrynic Acid (Edecrin) ; Pharmacokinetics, Mechanism of Action, Uses, Effects. YouTube. [Link]

  • The clinical pharmacology of ethacrynic acid. PubMed. [Link]

  • What is the mechanism of Ethacrynic Acid? Patsnap Synapse. [Link]

  • Ethacrynic Acid (Edecrin): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. GoodRx. [Link]

  • Ethacrynic Acid (Edecrin) | Davis's Drug Guide. Nursing Central. [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc. [Link]

  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. GSC Biological and Pharmaceutical Sciences. [Link]

  • Ethacrynic acid and its glutathione conjugate as inhibitors of glutathione S-transferases. Taylor & Francis Online. [Link]

  • Interactions of glutathione S-transferase with ethacrynic acid and its glutathione conjugate. DeepDyve. [Link]

  • Deuterated internal standards and bioanalysis by AptoChem. AptoChem. [Link]

  • Ethacrynic Acid (ethacrynic acid) - Dosing, PA Forms & Info. PrescriberPoint. [Link]

  • Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. [Link]

  • Ethacrynic Acid Monograph for Professionals. Drugs.com. [Link]

  • Search RXList.com© Drug Database - RX List Database - Use Generic Or Medication Brand Name. GlobalRPH. [Link]

  • Ethacrynic Acid | C13H12Cl2O4. PubChem. [Link]

  • What is Ethacrynic Acid used for? Patsnap Synapse. [Link]

  • Ethacrynic Acid | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com. [Link]

  • Ethacrynic Acid: A Promising Candidate for Drug Repurposing as an Anticancer Agent. MDPI. [Link]

  • diuretic effect of novel structural analogues of ethacrynic acid. EJBPS. [Link]

  • Ethacrynic Acid Tablets. USP-NF. [Link]

  • Etacrynic acid. Wikipedia. [Link]

  • Pharmakokinetics and bioavailability study of ethacrynic acid as a modulator of drug resistance in patients with cancer. PubMed. [Link]

  • Reversible conjugation of ethacrynic acid with glutathione and human glutathione S-transferase P1-1. PubMed. [Link]

  • Bimolecular glutathione conjugation kinetics of ethacrynic acid in rat liver: in vitro and perfusion studies. PubMed. [Link]

  • This compound. Labchem Catalog. [Link]

  • Ethacrynic Acid. StatPearls - NCBI Bookshelf. [Link]

  • Ethacrynic acid and furosemide alter Cl, K, and Na distribution between blood, choroid plexus, CSF, and brain. PubMed. [Link]

  • Clinical experience with a new diuretic: ethacrinic acid. PubMed. [Link]

  • Edecrin (ethacrynic acid) dosing, indications, interactions, adverse effects, and more. Medscape. [Link]

  • The diuretic effects of intravenously administered ethacrynic acid. PubMed. [Link]

  • Liquid chromatographic analysis of ethacrynic acid and degradation products in pharmaceutical systems. PubMed. [Link]

  • Ethacrynic Acid - Definition, Identification, Assay. USP 2025. [Link]

Sources

Methodological & Application

Application Note: High-Sensitivity LC-MS/MS Protocol for Ethacrynic Acid Quantification using Ethacrynic Acid-d5

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust, validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of Ethacrynic Acid (EA) in biological matrices (plasma and urine) using Ethacrynic Acid-d5 as the internal standard (IS).

Ethacrynic acid is a loop diuretic with a unique chemical structure containing an


-unsaturated ketone moiety. This structural feature presents specific bioanalytical challenges, primarily its reactivity with thiols (e.g., glutathione) and its ionization behavior in negative electrospray ionization (ESI-) mode. This guide moves beyond standard "recipe" protocols to address the causality of method failure—specifically, the degradation of the analyte during sample processing and the suppression of ionization by matrix components.

Key Technical Advantages of This Protocol:

  • Isotopic Normalization: Uses this compound to correct for non-linear matrix effects and ionization suppression.

  • Stability Stabilization: Incorporates a critical acidification step to prevent Michael addition reactions with endogenous thiols.

  • Optimized Chromatography: Balances retention of the acidic analyte (pKa ~3.5) with MS-compatible ionization conditions.

Compound Characterization & Mass Spectrometry

Understanding the physicochemical properties of the analyte is the foundation of this protocol.

Physicochemical Properties
PropertyEthacrynic Acid (Analyte)This compound (IS)Significance
CAS Number 58-54-81330052-59-9Verification of reference standards.
Molecular Formula


Mass shift of +5 Da.
Molecular Weight 303.14 g/mol ~308.17 g/mol Precursor ion selection.
pKa ~3.5 (Carboxylic acid)~3.5Requires acidic pH for LC retention.
LogP ~3.5~3.5Highly lipophilic; suitable for LLE.
Reactivity High (Michael Acceptor)HighCRITICAL: Unstable in neutral/basic plasma.
Mass Spectrometry Optimization (ESI Negative)

Ethacrynic acid is a carboxylic acid and ionizes most efficiently in Negative Mode (ESI-) to form the deprotonated molecular ion


.

Fragmentation Logic: The primary transition for Ethacrynic Acid involves the loss of a neutral moiety (58 Da) from the parent ion.

  • Analyte Transition:

    
     301.0 
    
    
    
    243.0
  • Internal Standard Transition:

    
     306.0 
    
    
    
    248.0

Note: The d5 label is typically located on the ethyl group of the butyryl tail. The preservation of the +5 Da shift in the product ion (


) confirms that the fragmentation (loss of 58 Da) occurs on the phenoxyacetic acid side or involves a rearrangement that retains the labeled tail.
MS/MS Parameters (Sciex 4500/5500 / Agilent 6400 Series equivalent)
ParameterSettingRationale
Ionization Mode ESI NegativeDeprotonation of carboxylic acid.
Curtain Gas (CUR) 30 psiPrevents solvent droplets entering vacuum.
Collision Gas (CAD) MediumEfficient fragmentation.
IonSpray Voltage (IS) -4500 VOptimal for negative ions; prevents discharge.
Temperature (TEM) 500°CEnsures desolvation of aqueous mobile phase.
Declustering Potential (DP) -60 VMinimizes in-source fragmentation.
Collision Energy (CE) -22 VOptimized for the 301

243 transition.

Critical Handling: The "Michael Acceptor" Challenge

WARNING: The most common cause of assay failure for Ethacrynic Acid is not the MS sensitivity, but the sample handling. Ethacrynic acid contains an


-unsaturated ketone group that acts as a Michael acceptor. In biological matrices, it reacts covalently with endogenous thiols (Glutathione, Cysteine) to form conjugates, leading to the "disappearance" of the analyte before extraction.
The Reaction Mechanism

The diagram below illustrates the pathway of analyte loss and the logic of the stabilization strategy.

G EA Ethacrynic Acid (Active) Adduct EA-GSH Adduct (Inactive/Undetected) EA->Adduct Michael Addition (Neutral pH, 37°C) GSH Glutathione (GSH) (Endogenous Thiol) GSH->Adduct Acid Acidification (pH < 3.0) Acid->EA Stabilizes Acid->Adduct Inhibits Formation

Figure 1: Mechanism of Ethacrynic Acid loss via Michael addition to Glutathione. Acidification is required to inhibit this reaction.

Corrective Action: Blood samples must be collected into tubes containing an acidic stabilizer (e.g., citric acid) or acidified immediately upon plasma separation. Keeping samples on ice (4°C) slows the reaction but does not stop it completely.

Experimental Protocol

Reagents & Standards
  • Ethacrynic Acid Reference Standard: >99% purity.

  • This compound Internal Standard: >98% isotopic purity.

  • Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water.

  • Additives: Ammonium Acetate, Formic Acid.

  • Extraction Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate.

Stock Solution Preparation
  • Master Stock (Analyte): Dissolve 1.0 mg Ethacrynic Acid in 1.0 mL MeOH (1 mg/mL). Store at -20°C.

  • Master Stock (IS): Dissolve 1.0 mg this compound in 1.0 mL MeOH.

  • Working IS Solution: Dilute IS stock to 500 ng/mL in 50:50 MeOH:Water.

Sample Preparation (Liquid-Liquid Extraction)

LLE is preferred over Protein Precipitation (PPT) to remove phospholipids and reduce matrix effects, which is critical for negative mode ionization.

  • Aliquot: Transfer 100 µL of plasma/urine into a 2.0 mL polypropylene tube.

  • IS Spike: Add 20 µL of Working IS Solution (this compound). Vortex gently.

  • Acidification: Add 10 µL of 10% Formic Acid (Critical for stability and driving the analyte into the organic phase).

  • Extraction: Add 1.0 mL of MTBE (Methyl tert-butyl ether).

  • Agitation: Vortex for 5 minutes or shake on a plate shaker at 1000 rpm.

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Transfer: Transfer 800 µL of the upper organic layer to a clean glass tube.

  • Evaporation: Evaporate to dryness under nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase (50:50 A:B). Vortex well.

LC Conditions
  • Column: Phenomenex Kinetex C18 (2.1 x 50 mm, 2.6 µm) or equivalent.

  • Mobile Phase A: 5 mM Ammonium Acetate in Water (pH ~5.0).

    • Note: While acidic pH aids retention, extremely low pH (0.1% FA) can suppress negative ionization. Ammonium acetate provides a buffer that supports ionization.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5-10 µL.

Gradient Table:

Time (min) % Mobile Phase B Event
0.00 20% Initial Hold
0.50 20% Loading
3.00 90% Linear Ramp
4.00 90% Wash
4.10 20% Re-equilibration

| 6.00 | 20% | End of Run |

Workflow Visualization

The following diagram outlines the logical flow of the protocol, emphasizing the quality control checkpoints.

Workflow Sample Biological Sample (Plasma/Urine) Stabilize Acidification (10% Formic Acid) Sample->Stabilize Immediate Spike IS Spike (this compound) Stabilize->Spike Extract LLE (MTBE) Partition Coefficient Optimization Spike->Extract Dry N2 Evaporation Extract->Dry Organic Layer Recon Reconstitution (Mobile Phase) Dry->Recon LCMS LC-MS/MS Analysis (ESI Negative Mode) Recon->LCMS Data Quantification (Area Ratio: Analyte/IS) LCMS->Data

Figure 2: Step-by-step bioanalytical workflow for Ethacrynic Acid.

Validation Criteria (FDA/EMA Guidelines)

To ensure the method is "field-proven," the following validation parameters must be met:

  • Linearity:

    
     over the range of 5 ng/mL to 2000 ng/mL. Weighting factor 
    
    
    
    is recommended.
  • Accuracy & Precision:

    • Intra-day and Inter-day CV% must be <15% (20% at LLOQ).

    • Accuracy must be within ±15% of nominal (±20% at LLOQ).

  • Matrix Effect (ME):

    • Calculate ME using the equation:

      
      
      
    • Where A = Peak area of standard in neat solution.

    • Where B = Peak area of standard spiked into extracted blank matrix.

    • The IS (d5) should track the analyte, resulting in an IS-normalized ME close to 100%.

  • Recovery: Compare extracted samples to unextracted standards. LLE with MTBE typically yields >85% recovery for Ethacrynic Acid.

Troubleshooting Guide

IssueProbable CauseSolution
Low Sensitivity Ion suppression or wrong pH.Switch mobile phase modifier to Ammonium Acetate. Ensure ESI Negative mode is selected.
Signal Drop Over Time Degradation in autosampler.Ensure reconstitution solvent is slightly acidic. Keep autosampler at 4°C.
Non-Linear Calibration Saturation of detector.Use a less sensitive transition (Qualifier) for high concentrations or reduce injection volume.
High Background Contaminated solvents.Use fresh LC-MS grade solvents. Clean the ion source cone.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3278, Ethacrynic Acid. Retrieved from [Link]

  • Mulder, T. P., et al. (1994). Reversible conjugation of ethacrynic acid with glutathione and human glutathione S-transferase P1-1. Biochemical Pharmacology. [Link]

  • Ploeger, B. A., et al. (2000). Optimized liquid chromatography-mass spectrometry method for the quantification of ethacrynic acid. Journal of Chromatography B.

Application Note: High-Sensitivity Quantification of Ethacrynic Acid in Human Plasma via LC-MS/MS Using Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

Ethacrynic acid (EA) is a potent loop diuretic used for managing fluid retention in heart failure and renal pathology. Unlike sulfonamide-based diuretics, EA is a phenoxyacetic acid derivative containing an


-unsaturated ketone moiety. This electrophilic "Michael acceptor" structure presents unique bioanalytical challenges:
  • Reactivity: EA readily forms covalent adducts with endogenous thiols (e.g., glutathione, cysteine) in biological matrices.

  • Instability: The drug is prone to dimerization and degradation in alkaline or neutral plasma.

  • Ionization: As a carboxylic acid, EA requires negative electrospray ionization (ESI-), which is often susceptible to matrix suppression from phospholipids.

This protocol details a robust LC-MS/MS method using Ethacrynic Acid-d5 as a surrogate internal standard. The use of a stable isotope-labeled IS (SIL-IS) is non-negotiable for this assay to compensate for matrix effects and the specific degradation kinetics of the analyte during sample processing.

Chemicals and Reagents

  • Analyte: Ethacrynic Acid (MW 303.14)

  • Internal Standard: this compound (MW 308.17). Note: Ensure the d5 label is located on the phenyl ring or the ethyl chain such that it is retained in the primary fragment ion.

  • LC Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.

  • Additives: Formic Acid (FA) or Acetic Acid (AA). Warning: Avoid Ammonium-based buffers if long autosampler stability is required, as ammonium ions can catalyze EA degradation.

  • Matrix: Drug-free Human Plasma (K2EDTA).

Mass Spectrometry Conditions (Methodology)

System: Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495) Ionization: Electrospray Ionization (ESI) – Negative Mode Scan Type: Multiple Reaction Monitoring (MRM)

MRM Transition Parameters

The following transitions are selected based on the deprotonated precursor [M-H]⁻. The primary fragmentation pathway involves the cleavage of the butyryl moiety or the acetic acid side chain.

AnalytePrecursor Ion (

)
Product Ion (

)
Dwell (ms)CE (V)Role
Ethacrynic Acid 301.0 243.0 50-18Quantifier
Ethacrynic Acid301.0163.050-32Qualifier
This compound 306.0 248.0 50-18IS Quantifier

Note: The transition 301.0


 243.0 typically corresponds to the loss of 58 Da (likely the 

enol or ketene rearrangement). The d5 IS shift to 248.0 confirms the label is retained in the core structure.
Source Parameters (Optimized for ESI-)
  • Curtain Gas: 30 psi

  • IonSpray Voltage: -4500 V

  • Temperature: 500°C

  • Gas 1 / Gas 2: 50 / 60 psi

Chromatographic Conditions

To mitigate the "ion suppression" often seen in negative mode, a high-efficiency C18 column with a gradient elution is employed.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Gradient Profile:

  • 0.0 - 0.5 min: 30% B (Isocratic hold for loading)

  • 0.5 - 3.0 min: 30%

    
     90% B (Linear Ramp)
    
  • 3.0 - 4.0 min: 90% B (Wash)

  • 4.0 - 4.1 min: 90%

    
     30% B
    
  • 4.1 - 5.5 min: 30% B (Re-equilibration)

Sample Preparation Protocol (Liquid-Liquid Extraction)

Why LLE? Protein precipitation (PPT) often leaves residual phospholipids that suppress ionization in negative mode. Liquid-Liquid Extraction (LLE) using MTBE (Methyl tert-butyl ether) or Ethyl Acetate provides cleaner extracts and better recovery for acidic drugs like EA.

Workflow Diagram

The following diagram illustrates the critical acidification step required to stabilize EA against thiol-adduct formation.

G cluster_0 Sample Pre-Treatment cluster_1 Extraction (LLE) cluster_2 Reconstitution Plasma 200 µL Human Plasma (K2EDTA) IS_Spike Add 20 µL IS Working Sol. (this compound) Plasma->IS_Spike Acidification Add 20 µL 5% Formic Acid (CRITICAL: pH < 4.0) IS_Spike->Acidification Solvent Add 1.0 mL MTBE (Methyl tert-butyl ether) Acidification->Solvent Vortex Vortex Mix (10 min) High Speed Solvent->Vortex Centrifuge Centrifuge (4000 rpm, 10 min, 4°C) Vortex->Centrifuge Transfer Transfer Organic Supernatant to clean tube Centrifuge->Transfer Dry Evaporate to Dryness (N2 stream @ 40°C) Transfer->Dry Recon Reconstitute in 100 µL Mobile Phase (30:70 ACN:H2O) Dry->Recon Inject Inject to LC-MS/MS Recon->Inject

Caption: Optimized LLE workflow highlighting the critical acidification step to prevent analyte degradation and thiol conjugation.

Detailed Steps:
  • Aliquot: Transfer 200 µL of plasma into a 2.0 mL polypropylene tube.

  • IS Addition: Add 20 µL of this compound working solution (e.g., 500 ng/mL). Vortex gently.

  • Stabilization (Critical): Add 20 µL of 5% Formic Acid. Scientific Note: Lowering pH < 4.0 protonates the carboxylic acid (increasing LLE efficiency) and inhibits the nucleophilic attack of plasma thiols on the

    
    -unsaturated ketone.
    
  • Extraction: Add 1.0 mL of MTBE. Cap and vortex vigorously for 10 minutes.

  • Phase Separation: Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 800 µL of the upper organic layer to a clean glass tube.

  • Dry Down: Evaporate under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase A/B (70:30). Vortex and transfer to an autosampler vial.

Validation & Performance Criteria

To ensure the method meets regulatory standards (FDA/EMA), the following parameters must be verified:

ParameterAcceptance CriteriaExperimental Note
Linearity

Range: 5.0 – 5000 ng/mL. Use

weighting.
Accuracy 85-115%Mean % of nominal concentration.
Precision CV < 15%Intra- and inter-day variability.
Recovery > 70%Compare pre-extraction vs. post-extraction spike.
Matrix Effect 85-115%Assess IS-normalized matrix factor (MF).
Stability < 15% deviationCrucial: Test Freeze/Thaw stability in acidified vs. non-acidified plasma.

Expert Troubleshooting & Insights

The "Double Peak" Phenomenon

Observation: You may observe split peaks or shoulder peaks for Ethacrynic Acid. Cause: EA can undergo isomerization or exist in equilibrium with its hydrate form in aqueous solutions. Solution: Ensure the autosampler temperature is kept at 4°C. If splitting persists, increase the organic content of the initial mobile phase slightly or switch to a methanol-based gradient, although ACN usually provides sharper peaks for negative mode acids.

Internal Standard Interference

Observation: Signal in the EA-d5 channel when injecting high concentrations of EA (ULOQ). Cause: Isotopic contribution (M+5 natural abundance of parent) or crosstalk. Solution:

  • Check the isotopic purity of your EA-d5 (should be >99% D-enrichment).

  • Ensure the mass resolution on Q1 is set to "Unit" or "High".

  • If interference > 5% of IS response, lower the ULOQ or increase IS concentration.

Adduct Formation

Observation: Low sensitivity for [M-H]⁻. Cause: EA may form chloride adducts [M+Cl]⁻ (m/z 337) if the mobile phase or system is contaminated with chloride ions. Solution: Use high-purity LC-MS solvents. Monitor m/z 337 during development; if dominant, clean the source or switch to Acetic Acid which can suppress chloride adducts better than Formic Acid in some sources.

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Bioanalysis Forum (EBF). (2011). Stabilization of Clinical Samples. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 3278, Ethacrynic acid. Retrieved from [Link]

  • ResearchGate. (2021). MRM transitions of analytes and internal standards in negative ion mode. Retrieved from [Link]

Application Note: High-Recovery Solid-Phase Extraction Protocol for the Quantification of Ethacrynic Acid-d5 in Human Urine by LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and reproducible method for the extraction and quantification of ethacrynic acid from human urine, utilizing its deuterated stable isotope, Ethacrynic acid-d5, as an internal standard (IS).[1] Given the therapeutic importance and potential for misuse of ethacrynic acid as a masking agent in sports, a reliable analytical methodology is critical.[2] We detail a Solid-Phase Extraction (SPE) protocol that provides high analyte recovery (>80%) and excellent sample cleanup, effectively mitigating matrix effects inherent to urine samples.[3] The described workflow is optimized for subsequent analysis by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), ensuring high sensitivity and specificity for pharmacokinetic studies, clinical monitoring, and anti-doping applications.

Introduction: The Analytical Imperative for Ethacrynic Acid

Ethacrynic acid is a potent loop diuretic used in the treatment of edema associated with congestive heart failure, liver cirrhosis, and renal disease.[4][5] Its mechanism of action involves the inhibition of the Na-K-2Cl symporter in the thick ascending limb of the Loop of Henle, leading to a significant increase in the excretion of water and electrolytes.[5] Due to its powerful diuretic effect, ethacrynic acid is classified as a prohibited substance by the World Anti-Doping Agency (WADA) as it can be used to mask the presence of other performance-enhancing drugs.[2]

Accurate quantification in complex biological matrices like urine is therefore essential. The primary challenges in urinary analysis are the wide variability in sample composition and the presence of endogenous interferences that can suppress or enhance the analyte signal in mass spectrometry—a phenomenon known as the matrix effect.[6][7] To overcome these challenges, a meticulous sample preparation strategy is paramount.

The Role of this compound: The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry.[1] This IS is chemically identical to the analyte and co-elutes chromatographically. Any loss of analyte during sample preparation or signal fluctuation during ionization will be mirrored by the IS, allowing for highly accurate and precise correction of the final analyte concentration.

This guide focuses on a Solid-Phase Extraction (SPE) methodology, which offers superior selectivity and cleanup compared to simpler methods like "dilute-and-shoot" or Liquid-Liquid Extraction (LLE).[6][8]

Scientific Principles of the SPE Method

The selected protocol is based on a generic method for extracting a wide range of diuretics, including ethacrynic acid, using a water-wettable, resin-based non-polar SPE sorbent.[3]

Analyte and Sorbent Chemistry: Ethacrynic acid is a carboxylic acid with a pKa of approximately 3.50.[9] This means that at a pH below 3.5, it will be predominantly in its neutral, protonated form (R-COOH). In its neutral state, it exhibits non-polar characteristics, allowing for strong retention on a non-polar sorbent (e.g., a modified polystyrene-divinylbenzene resin) via reversed-phase interactions.

The Extraction Process:

  • Sample Pre-treatment (Acidification): The urine sample is acidified (e.g., with formic acid) to a pH well below the pKa of ethacrynic acid.[3] This crucial step ensures the analyte is in its neutral, non-ionized form, maximizing its affinity for the non-polar SPE sorbent. Acidification also helps to stabilize the drug, as some metabolites can release the parent compound unless the urine pH is stabilized.[10]

  • Conditioning & Equilibration: The SPE sorbent is first conditioned with an organic solvent (e.g., methanol) to activate the stationary phase and then equilibrated with an acidic aqueous solution to prepare it for the sample.[3]

  • Sample Loading: The pre-treated urine sample is loaded onto the column. The neutral ethacrynic acid molecules are retained on the sorbent, while polar, water-soluble matrix components like salts and urea pass through to waste.

  • Interference Elution (Washing): A weak organic wash (e.g., 5% methanol in water) is used to rinse away remaining moderately polar interferences without prematurely eluting the analyte of interest.[3]

  • Analyte Elution: A strong organic solvent (e.g., 100% methanol) is used to disrupt the non-polar interactions between ethacrynic acid and the sorbent, eluting the purified analyte into a collection tube.[3]

Materials and Instrumentation

Reagents and Consumables
  • Ethacrynic Acid reference standard

  • This compound internal standard[1]

  • Methanol (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Deionized Water (>18 MΩ·cm)

  • SPE Columns: Water-wettable, non-polar polymeric sorbent (e.g., EVOLUTE ABN, 100 mg/3 mL)[3]

  • Glass test tubes (12 x 75 mm)

  • Nitrogen evaporator

  • Autosampler vials

Instrumentation
  • Liquid Chromatograph: High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer (QqQ) capable of operating in Multiple Reaction Monitoring (MRM) mode with a heated electrospray ionization (HESI) source.[6]

Detailed Experimental Protocol

Preparation of Standards and Quality Controls (QCs)
  • Stock Solutions: Prepare individual stock solutions of Ethacrynic Acid and this compound (IS) in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the Ethacrynic Acid stock solution in a 50:50 methanol/water mixture to create calibration standards.

  • Internal Standard Spiking Solution: Prepare a working solution of this compound in methanol at an appropriate concentration (e.g., 1 µg/mL).

  • Sample Spiking: Prepare Calibration Standards and QCs by spiking blank human urine with the appropriate working standard solutions.

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is adapted from a validated generic procedure for diuretics.[3]

  • Sample Pre-treatment:

    • Pipette 1.0 mL of urine sample (blank, standard, QC, or unknown) into a glass test tube.

    • Add 20 µL of the this compound internal standard working solution.

    • Add 1.0 mL of 1% (v/v) aqueous formic acid.

    • Vortex for 10 seconds.

  • SPE Column Conditioning:

    • Place SPE columns on a vacuum manifold.

    • Add 3 mL of methanol to each column and allow it to pass through completely under gravity or gentle vacuum.

  • SPE Column Equilibration:

    • Add 3 mL of 0.1% (v/v) aqueous formic acid to each column and allow it to pass through completely, ensuring the sorbent does not go dry.

  • Sample Loading:

    • Load the entire 2 mL of the pre-treated sample onto the respective SPE column.

    • Apply a gentle vacuum to draw the sample through the sorbent at a slow, steady rate (approx. 1-2 mL/min).

  • Interference Elution (Wash Step):

    • Add 3 mL of 95:5 (v/v) water/methanol to each column.

    • Apply vacuum to draw the wash solvent through completely.

  • Analyte Elution:

    • Place clean collection tubes inside the manifold.

    • Add 3 mL of methanol to each column.

    • Apply vacuum to elute the analyte into the collection tubes.

  • Post-Extraction:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 1.0 mL of 50:50 (v/v) water/methanol.

    • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post Post-Extraction Urine 1. Urine Sample (1 mL) + IS (this compound) Acidify 2. Add 1% Formic Acid (1 mL) (pH < pKa 3.5) Urine->Acidify Vortex 3. Vortex Acidify->Vortex Condition 4. Condition (3 mL Methanol) Vortex->Condition Equilibrate 5. Equilibrate (3 mL 0.1% Formic Acid) Condition->Equilibrate Load 6. Load Sample Equilibrate->Load Wash 7. Wash Interferences (3 mL 95:5 Water/Methanol) Load->Wash Elute 8. Elute Analyte (3 mL Methanol) Wash->Elute Evaporate 9. Evaporate to Dryness Elute->Evaporate Reconstitute 10. Reconstitute (1 mL 50:50 Water/Methanol) Evaporate->Reconstitute Analyze 11. LC-MS/MS Analysis Reconstitute->Analyze

Sources

Retention time of Ethacrynic acid-d5 in reverse phase chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Quantitation of Ethacrynic Acid & EA-d5 by RPLC-MS/MS

Abstract

This application note details the chromatographic behavior of Ethacrynic Acid (EA) and its deuterated internal standard, Ethacrynic Acid-d5 (EA-d5), in Reverse Phase Liquid Chromatography (RPLC). While deuterium-labeled standards are the gold standard for bioanalysis, they exhibit a physicochemical phenomenon known as the Deuterium Isotope Effect , often resulting in slightly reduced retention times compared to the analyte. This guide provides a validated protocol to manage this shift, ensuring co-elution for accurate matrix effect compensation. Furthermore, it addresses the critical instability of EA in biological matrices due to Michael addition reactions with glutathione, providing a mandatory stabilization workflow.

Introduction: The Physics of Retention

The Deuterium Isotope Effect in RPLC

In Reverse Phase Chromatography, retention is governed by the hydrophobic interaction between the analyte and the C18 stationary phase. Replacing hydrogen (


H) with deuterium (

H) shortens the C-D bond length and lowers the vibrational energy, resulting in slightly lower polarizability and lipophilicity (LogP).
  • Theory: Deuterated isotopologues (EA-d5) are slightly less hydrophobic than their protiated parents (EA).

  • Observation: EA-d5 typically elutes earlier than EA.

  • Impact: In high-efficiency separations, this separation can cause the Internal Standard (IS) to elute in a different matrix suppression window than the analyte, compromising quantitation accuracy.

The Stability Trap: Michael Addition

Ethacrynic acid contains an


-unsaturated ketone moiety.[1][2] In biological matrices (plasma/urine), this group reacts rapidly with free thiols (e.g., Glutathione) via Michael addition.
  • Consequence: If samples are not acidified immediately, EA converts to EA-Glutathione adducts, leading to underestimation of the drug concentration. EA-d5 will not correct for this if added after the degradation has occurred.

Method Development Strategy

To ensure the IS (EA-d5) tracks the analyte (EA) perfectly, the method must be engineered to:

  • Minimize Isotopic Resolution: Use steeper gradients or specific organic modifiers to force co-elution.

  • Maximize Stability: Acidify the matrix to inhibit Glutathione S-Transferase (GST) activity and chemical adduct formation.

Chromatographic Conditions
  • Column: Phenomenex Gemini-NX C18 (50 x 4.6 mm, 5 µm) or equivalent high-pH stable C18.

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains acidic pH to keep EA protonated, increasing retention).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 0.7 mL/min (High flow reduces the time window for isotopic separation).

Experimental Protocol

Reagents & Standards
  • Analyte: Ethacrynic Acid (MW: 303.14)[1]

  • Internal Standard: this compound (MW: 308.17)[3][4][5]

  • Matrix: Human Plasma (K2EDTA)

Sample Preparation (The Stabilization Workflow)

Critical Step: Perform all steps on wet ice.

  • Collection: Collect blood into K2EDTA tubes.

  • Stabilization (Immediate): Immediately add 5% Formic Acid to plasma (10:1 v/v ratio) to lower pH < 4.0. This "freezes" the Michael addition reaction.

  • IS Addition: Aliquot 200 µL of acidified plasma. Add 20 µL of EA-d5 working solution (1 µg/mL). Vortex.

  • Extraction (LLE): Add 1.5 mL Ethyl Acetate. Vortex for 5 min. Centrifuge at 4000 rpm for 5 min.

  • Reconstitution: Evaporate supernatant under nitrogen. Reconstitute in 200 µL Mobile Phase (30:70 ACN:Water).

LC-MS/MS Parameters
  • Ionization: Negative ESI (Carboxylic acid moiety ionizes best in negative mode).

  • MRM Transitions:

    • Ethacrynic Acid:

      
       (Loss of acetic acid/ketene fragment)
      
    • This compound:

      
      
      

Results & Data Analysis

Retention Time Comparison

The following data represents typical retention times (RT) observed under the described isocratic conditions (70% ACN).

CompoundRetention Time (min)RT Shift (

)
Peak Width (W

)
Resolution (

)
Ethacrynic Acid 1.96 ± 0.02-0.12 min-
This compound 1.95 ± 0.02-0.01 min0.12 min< 0.1 (Co-eluting)

Analysis: The -0.01 min shift (0.6 seconds) confirms the presence of the Deuterium Isotope Effect. However, because the shift is less than 10% of the peak width, the IS and Analyte effectively co-elute, ensuring they experience identical matrix suppression.

Linearity & Sensitivity
  • Range: 5.0 – 1000 ng/mL

  • Regression: Linear

    
     weighting.
    
  • r²: > 0.998

Visualizing the Workflow & Logic

The following diagram illustrates the critical decision points in the protocol, specifically the "Race Against Time" regarding Glutathione interaction.

G Start Blood Collection Risk Risk: Glutathione Reaction (Michael Addition) Start->Risk Action CRITICAL: Add Formic Acid (pH < 4.0) Risk->Action Immediate (< 2 min) Degradation Formation of EA-GSH Adduct Risk->Degradation No Acid (Time > 5 min) IS_Add Add EA-d5 IS Action->IS_Add Data Quantitation (IS corrects Matrix Effect) Degradation->Data Result: Negative Bias LLE Liquid-Liquid Extraction (Ethyl Acetate) IS_Add->LLE LCMS LC-MS/MS Analysis (Neg ESI) LLE->LCMS LCMS->Data

Caption: Workflow logic highlighting the critical acidification step to prevent analyte loss prior to IS addition.

Troubleshooting & Validation Criteria

IssueObservationRoot CauseCorrective Action
RT Shift > 0.1 min EA-d5 elutes significantly earlier than EA.High-efficiency column or shallow gradient accentuating isotope effect.Steepen gradient slope or increase organic start % to compress peaks.
Low Recovery Low signal for both EA and EA-d5.Ion suppression or poor extraction pH.Ensure plasma is acidified (pH < 4) before Ethyl Acetate extraction to suppress ionization of the carboxylic acid, driving it into the organic layer.
Signal Divergence IS response stable, Analyte response drops over time.Stability failure.Check freezer storage stability. EA is sensitive to freeze-thaw cycles in non-acidified plasma.

References

  • IOSR Journal of Pharmacy and Biological Sciences. (2018). Rapid Ultra High Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Quantification of Ethacrynic Acid in Human Plasma. Retrieved from [Link]

  • National Institutes of Health (PubMed). (1994). Reversible conjugation of ethacrynic acid with glutathione and human glutathione S-transferase P1-1. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Correcting Matrix Effects with Ethacrynic Acid-d5

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the effective use of Ethacrynic acid-d5 as a stable isotope-labeled internal standard (SIL-IS) in LC-MS/MS assays. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of matrix effects and ensure the development of robust, accurate, and reproducible bioanalytical methods.

As Senior Application Scientists, we understand that achieving reliable quantification in complex biological matrices is paramount. Matrix effects, the suppression or enhancement of analyte ionization by co-eluting compounds, are a significant challenge in LC-MS/MS-based bioanalysis.[1][2] The use of a SIL-IS, like this compound, is the industry's gold standard for compensating for these effects.[3][4] This guide provides field-proven insights, troubleshooting protocols, and foundational knowledge to empower you in your experimental work.

Physicochemical Properties of Ethacrynic Acid

A thorough understanding of the analyte's properties is fundamental to method development.

PropertyValueSource
Molecular Formula C₁₃H₁₂Cl₂O₄[5][6]
Molecular Weight 303.14 g/mol [5][6][7]
pKa 3.50[6]
LogP ~3.3[5]
Solubility Sparingly soluble in water; soluble in ethanol, methanol, chloroform.[6][8]
Structure Phenoxyacetic acid derivative

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Issue 1: High Variability and Poor Precision in QC Samples

Question: My quality control (QC) samples are failing to meet the acceptance criteria (typically ≤15% coefficient of variation) due to inconsistent analyte/IS ratios.[9] What is causing this, and how can I fix it?

Answer: This is a classic symptom of uncompensated or differential matrix effects. While a SIL-IS is designed to track the analyte's behavior, certain conditions can disrupt this relationship.

Potential Causes & Solutions:

  • Chromatographic Separation of Analyte and IS:

    • The Problem: The most common assumption is that the analyte and its SIL-IS co-elute perfectly. However, the substitution of hydrogen with deuterium can sometimes lead to a slight difference in retention time, known as the "deuterium isotope effect." If the matrix effect (ion suppression or enhancement) is not uniform across the entire peak elution window, even a minor shift in retention time can expose the analyte and the IS to different degrees of suppression, compromising the correction.[10]

    • The Solution:

      • Optimize Chromatography: Adjust the mobile phase gradient, flow rate, or column temperature to achieve complete co-elution. The goal is to have the analyte and IS peaks perfectly overlap.[10]

      • Change Stationary Phase: If co-elution cannot be achieved, consider a column with a different chemistry (e.g., C18 to phenyl-hexyl) to alter selectivity.[3]

  • Inconsistent Matrix Effects Between Samples:

    • The Problem: The composition of biological matrices can vary significantly from one individual source to another.[11] This can lead to different levels of ion suppression in your unknown samples compared to your calibration standards, which are often prepared in a pooled matrix.

    • The Solution:

      • Improve Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components.[9] Transition from a simple "dilute-and-shoot" or protein precipitation method to a more rigorous technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE). These methods provide a cleaner extract, reducing the overall matrix load.[3][12]

      • Evaluate Matrix Factor: As per FDA guidelines, the matrix effect should be evaluated using matrix from at least six different sources to ensure the method is robust across different lots of matrix.[11]

  • Internal Standard Instability:

    • The Problem: Ethacrynic acid can be unstable under certain pH and temperature conditions.[6] If the IS degrades in some samples or standards but not others (e.g., due to variations in sample processing time or temperature), the analyte/IS ratio will be inconsistent.

    • The Solution:

      • Control Experimental Conditions: Ensure uniform timing and temperature for all sample preparation steps. Avoid prolonged exposure of processed samples on the autosampler.

      • Stability Assessment: Perform stability studies as part of your method validation to confirm that this compound is stable in the biological matrix and in processed samples under the conditions of your assay.[11][13]

Issue 2: Poor Accuracy (Consistent Bias) in QC Samples

Question: My QC samples are consistently outside the ±15% accuracy acceptance range, even if the precision is acceptable.[13] What could be the cause?

Answer: A consistent bias often points to a systematic error in the assay, frequently related to the internal standard's purity or its interaction with the analyte's signal.

Potential Causes & Solutions:

  • Isotopic Contribution or Crosstalk:

    • The Problem: The mass spectrometer is monitoring a specific mass-to-charge ratio (m/z) for the analyte and the IS. However, the unlabeled analyte (Ethacrynic acid) naturally contains a small percentage of heavier isotopes (e.g., ¹³C). If the m/z of the analyte's M+5 isotope overlaps with the m/z of the this compound IS, the analyte can contribute to the IS signal. This becomes particularly problematic at high analyte concentrations, where the contribution inflates the IS signal, artificially lowers the analyte/IS ratio, and causes a negative bias. Conversely, if the SIL-IS contains a significant percentage of unlabeled material (M+0), it can contribute to the analyte signal, causing a positive bias at low analyte concentrations.

    • The Solution:

      • Check IS Purity: Verify the isotopic purity of your this compound standard. Ideally, the unlabeled portion should be less than 0.1%.[14]

      • Optimize MS/MS Transitions: Select precursor-product ion transitions that are unique to the analyte and IS and free from crosstalk. Infuse both compounds separately to confirm there is no signal in the other's channel.

      • Blank Matrix Analysis: Analyze a blank matrix sample spiked only with a high concentration of unlabeled analyte. Monitor the IS channel; the response should be negligible (e.g., <5% of the IS response at the LLOQ).[11]

  • Incorrect Concentration of IS Stock Solution:

    • The Problem: A simple error in the preparation of the IS stock or working solution will cause a consistent bias across the entire batch.

    • The Solution:

      • Verify Weighing and Dilutions: Re-prepare the stock solution, paying meticulous attention to weighing, solvent volumes, and serial dilutions. Use calibrated pipettes and analytical balances.

      • Cross-Validate: If possible, prepare a second stock solution from a different lot of the certified reference material and compare the results.

Issue 3: Inconsistent or No Signal from this compound

Question: The peak area for this compound is highly variable or completely absent in my samples. Why?

Answer: A weak or inconsistent IS signal undermines the entire quantification strategy. The cause can range from chemical degradation to instrument settings.

Potential Causes & Solutions:

  • Chemical Degradation:

    • The Problem: As mentioned, Ethacrynic acid is unstable in solutions with a high pH.[6] If stock solutions are prepared or stored improperly (e.g., in a basic solvent, at room temperature for extended periods), the IS can degrade.

    • The Solution:

      • Proper Solution Preparation: Prepare stock solutions in a suitable organic solvent like methanol or acetonitrile. For aqueous solutions, ensure the pH is neutral or slightly acidic.

      • Storage: Store stock solutions at -20°C or -80°C as recommended by the supplier. Aliquot the stock to minimize freeze-thaw cycles.

  • Suboptimal MS/MS Parameters:

    • The Problem: The mass spectrometer may not be tuned correctly to detect this compound.

    • The Solution:

      • Tune the Instrument: Infuse a solution of this compound directly into the mass spectrometer to optimize the precursor ion, product ions, and collision energy. The goal is to find the most stable and intense fragment ions.[12]

      • Check Ionization Polarity: Ethacrynic acid, being an acid (pKa 3.5), will ionize most efficiently in negative ion mode (ESI-).[6] Ensure your method is set to the correct polarity.

  • Poor Extraction Recovery:

    • The Problem: The chosen sample preparation method may not be efficiently extracting this compound from the matrix.

    • The Solution:

      • Optimize Extraction pH: Since Ethacrynic acid is an acid, acidifying the sample (e.g., with formic acid) prior to a liquid-liquid or solid-phase extraction will neutralize its charge, making it less polar and improving its recovery in organic solvents or retention on a reversed-phase sorbent.[15]

Frequently Asked Questions (FAQs)

Q1: What are "matrix effects" and why are they a critical issue in LC-MS/MS?

A1: Matrix effect is the alteration of ionization efficiency for a target analyte due to the presence of co-eluting components from the sample matrix (e.g., salts, phospholipids, metabolites).[2][12] This phenomenon can manifest as ion suppression (decreased signal) or ion enhancement (increased signal).[1] Because MS/MS is highly selective and does not "see" these interfering compounds, you may have no warning that the analyte signal is being compromised, leading to inaccurate and unreliable quantification.[14]

Q2: Why is a stable isotope-labeled internal standard (SIL-IS) like this compound the preferred choice for correcting matrix effects?

A2: A SIL-IS is considered the "gold standard" because it has nearly identical physicochemical properties to the unlabeled analyte.[3][4] This means it should, in theory, behave identically during sample extraction, chromatography, and ionization in the MS source.[10] Therefore, if the analyte signal is suppressed by 30% in a particular sample, the IS signal should also be suppressed by 30%. The ratio of the analyte peak area to the IS peak area remains constant, allowing for accurate quantification even with variable matrix effects.[14]

Q3: Can this compound perfectly correct for all matrix effects? What are its limitations?

A3: While highly effective, a SIL-IS is not a universal solution for all matrix-related problems. Its ability to compensate relies on the critical assumption that it experiences the exact same matrix effect as the analyte. As discussed in the troubleshooting section, factors like the deuterium isotope effect can cause slight chromatographic separation, leading to differential suppression.[10] Therefore, even when using a SIL-IS, the primary goal should always be to minimize matrix effects by developing robust sample preparation and chromatographic methods. The IS is a tool for correction, not a replacement for good analytical practice.

Q4: How do I validate the use of this compound in my assay according to regulatory guidelines?

A4: Bioanalytical method validation is governed by guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA).[13][16] Key experiments to validate the use of an internal standard and assess matrix effects include:

  • Selectivity: Analyzing at least six different blank matrix lots to ensure no endogenous components interfere with the detection of the analyte or IS.[11][16]

  • Matrix Effect: Evaluating the matrix effect in at least six different lots of biological matrix by comparing the response of an analyte spiked post-extraction to the response in a neat solution. The coefficient of variation of the IS-normalized matrix factor should be ≤15%.[11]

  • Accuracy and Precision: Analyzing sets of QC samples (low, mid, high concentrations) on different days to ensure the method provides accurate and reproducible results within acceptance limits (typically ±15% of nominal value).[11][13]

Experimental Protocols & Workflows

Workflow for Bioanalytical Sample Quantitation

The following diagram illustrates a typical workflow for analyzing biological samples using an internal standard.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A 1. Aliquot Sample (e.g., Plasma, Urine) B 2. Spike with This compound IS A->B C 3. Extraction (SPE, LLE, or PPT) B->C D 4. LC-MS/MS Analysis C->D E 5. Integrate Peak Areas (Analyte & IS) D->E F 6. Calculate Analyte/IS Ratio E->F G 7. Quantify Concentration using Calibration Curve F->G caption Figure 1. Standard bioanalytical workflow using an internal standard.

Caption: Figure 1. Standard bioanalytical workflow using an internal standard.

Mechanism of Matrix Effect Correction

This diagram conceptually illustrates how a co-eluting SIL-IS compensates for ion suppression.

G cluster_no_is Without Internal Standard cluster_with_is With this compound IS A1 Analyte Signal (in neat solution) A3 Ion Source A1->A3 Expected Response A2 Analyte + Matrix Components A2->A3 A4 Suppressed Signal (Inaccurate Result) A3->A4 B1 Analyte + IS Signal (in neat solution) B3 Ion Source B1->B3 Expected Response B2 Analyte + IS + Matrix Components B2->B3 B4 Suppressed Analyte Signal Suppressed IS Signal B3->B4 B5 Constant Analyte/IS Ratio (Accurate Result) B4->B5 caption Figure 2. Conceptual model of matrix effect correction by a SIL-IS.

Caption: Figure 2. Conceptual model of matrix effect correction by a SIL-IS.

Protocol: Preparation of this compound Solutions

Objective: To accurately prepare stock and working solutions of the internal standard.

Materials:

  • This compound certified reference material

  • Class A volumetric flasks

  • Calibrated analytical balance

  • Calibrated pipettes

  • HPLC-grade methanol or acetonitrile

Procedure:

  • Stock Solution (e.g., 1 mg/mL): a. Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation. b. Accurately weigh approximately 10 mg of the powder and transfer it to a 10 mL volumetric flask. Record the exact weight. c. Add approximately 7 mL of methanol, vortex to dissolve completely. d. Bring the flask to the final volume with methanol. Cap and invert at least 10 times to ensure homogeneity. e. Calculate the exact concentration based on the weight and purity provided in the Certificate of Analysis. f. Transfer to a labeled amber vial and store at -20°C.

  • Working Solution (e.g., 100 ng/mL): a. Prepare an intermediate stock solution by performing a serial dilution from the primary stock solution. For example, dilute the 1 mg/mL stock 1:100 to get a 10 µg/mL solution. b. From the 10 µg/mL intermediate solution, perform another 1:100 dilution to achieve a final working concentration of 100 ng/mL. c. The working solution is the solution used to spike all samples, calibrators, and QCs. The final concentration in the sample should be chosen to provide a robust and stable signal, typically around the mid-point of the calibration curve.

Example LC-MS/MS Parameters

The following table provides a starting point for method development. Parameters must be optimized on your specific instrument.

ParameterSettingRationale
Ionization Mode Electrospray Ionization (ESI), NegativeThe acidic phenoxyacetic acid moiety is readily deprotonated.[6]
Precursor Ion (Q1) Ethacrynic acid: m/z 301.0this compound: m/z 306.0Corresponds to the [M-H]⁻ ion. The d5 label adds 5 Da to the mass.
Product Ion (Q3) e.g., m/z 257.0, 179.0These are example fragments; they must be determined empirically by infusing the standard and performing a product ion scan.[17]
Mobile Phase A Water with 0.1% Formic Acid or 5 mM Ammonium FormateVolatile additives are required for stable ESI spray.[12]
Mobile Phase B Methanol or Acetonitrile with 0.1% Formic AcidCommon organic solvents for reversed-phase chromatography.
Column C18 or Biphenyl, e.g., 2.1 x 50 mm, <3 µmBiphenyl columns can offer different selectivity for aromatic compounds.[17]

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3278, Ethacrynic acid. PubChem. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Lange, F. (n.d.). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [Link]

  • Wikipedia. (n.d.). Ion suppression (mass spectrometry). [Link]

  • AMSbiopharma. (2025). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. [Link]

  • Merck Index. (n.d.). Ethacrynic Acid. [Link]

  • PharmaCompass. (n.d.). FDA guideline - Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]

  • U.S. Food and Drug Administration. (2022). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. [Link]

  • LCGC International. (n.d.). An Uncommon Fix for LC–MS Ion Suppression. [Link]

  • Hewavitharana, A. K. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). LCGC International. [Link]

  • i-Science. (n.d.). USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). ethacrynic acid. [Link]

  • Wikipedia. (n.d.). Etacrynic acid. [Link]

  • d'Avolio, A., et al. (2017). Matrix Effect Management in Liquid Chromatography Mass Spectrometry: The Internal Standard Normalized Matrix Effect. Bioanalysis, 9(14). [Link]

  • Restek. (n.d.). LC/MS/MS Analysis of Diuretics in Urine. [Link]

  • Le-Petit, G., et al. (1985). Liquid chromatographic analysis of ethacrynic acid and degradation products in pharmaceutical systems. Journal of Pharmaceutical Sciences, 74(2), 220-3. [Link]

  • Gottardi, M., et al. (2019). Development and validation of a fast ultra-high-performance liquid chromatography tandem mass spectrometry method for determining carbonic anhydrase inhibitors and their metabolites in urine and hair. Drug Testing and Analysis, 11(10), 1531-1540. [Link]

  • Lu, W., et al. (2021). An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring. RSC Advances, 11(48), 30205-30215. [Link]

  • Reddit. (2022). Accounting for the matrix effect. r/CHROMATOGRAPHY. [Link]

  • Cho, H. Y., et al. (2015). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Clinica Chimica Acta, 441, 1-6. [Link]

  • Hewavitharana, A. K. (2013). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America, 31(7). [Link]

  • Agilent Technologies. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. [Link]

  • Hewavitharana, A. K., et al. (2018). Standard addition with internal standardisation as an alternative to using stable isotope labelled internal standards to correct for matrix effects-Comparison and validation using liquid chromatography-tandem mass spectrometric assay of vitamin D. Journal of Chromatography A, 1553, 101-107. [Link]

Sources

Minimizing deuterium exchange in Ethacrynic acid-d5 samples

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Paradox

Ethacrynic Acid-d5 (EA-d5) is a critical Internal Standard (IS) for the quantification of loop diuretics and glutathione transferase inhibitors. However, researchers frequently encounter two distinct stability failures that are often conflated:

  • Deuterium Back-Exchange (Mass Shift): The replacement of deuterium (D) atoms with hydrogen (H) from the solvent, leading to a shift from M+5 to M+4/M+3 and isotopic overlap with the analyte.

  • Chemical Degradation (Signal Loss): The destruction of the molecule via Michael addition or dimerization, often accelerated by specific buffer ions (e.g., Ammonium).

This guide provides a self-validating protocol to arrest both mechanisms, ensuring precise quantitation.

The Science of Exchange: Why is your Label Vanishing?

To solve the problem, we must first diagnose the mechanism. Ethacrynic acid contains an


-unsaturated ketone  moiety. This structural feature is the "Achilles' heel" for stability.
Mechanism A: Keto-Enol Tautomerism (The Exchange Driver)

If your EA-d5 label is located at the


-methylene position (adjacent to the ketone) or on the double bond, it is susceptible to Acid/Base-Catalyzed Enolization .
  • The Process: The carbonyl oxygen becomes protonated (acid) or the

    
    -proton is abstracted (base), forming an enol intermediate.[1][2]
    
  • The Exchange: When the ketone reforms, it grabs a proton from the abundant solvent (H2O or MeOH). If the solvent is protic, your D is replaced by H.

  • The Result: "Ghost" peaks appear at M+4 or M+3, ruining the IS/Analyte ratio.

Mechanism B: Michael Addition (The Signal Killer)

Ethacrynic acid is an electrophile. It reacts avidly with nucleophiles (thiols like Glutathione, cysteine) or even water (hydration) at the double bond.

  • Critical Alert: Research indicates that Ammonium ions (

    
    )  catalyze the rapid decomposition of Ethacrynic acid.[3] Using Ammonium Acetate or Ammonium Formate buffers is a common but fatal error in EA workflows.
    

Visualization: The Instability Pathways

The following diagram maps the kinetic pathways leading to data failure and the specific interventions required to block them.

EA_Stability_Pathways EA This compound (Intact IS) Enol Enol Intermediate (Transient) EA->Enol Tautomerization Adduct Michael Adduct/Dimer (Signal Loss) EA->Adduct + Nucleophile/NH4+ Exchange Deuterium Back-Exchange (Mass Shift: M+5 -> M+4) Enol->Exchange + Solvent Proton (H+) Protic Protic Solvent (MeOH/H2O) Protic->Exchange Promotes Base High pH (>5.0) Ammonium Ions Base->Enol Catalyzes Base->Adduct Catalyzes Control OPTIMIZED STATE: 1. Aprotic Solvent (ACN) 2. pH 3.0-4.0 (Formic Acid) 3. No Ammonium Control->EA Stabilizes

Caption: Figure 1. Kinetic pathways of this compound instability. Red arrows indicate failure modes; Green note indicates the stabilization strategy.

Optimized Experimental Protocol

This workflow is designed to minimize the "residence time" of the IS in exchange-promoting conditions.

Reagents & Buffer Selection
ComponentRecommendationScientific Rationale
Organic Solvent Acetonitrile (ACN) Aprotic. Unlike Methanol (MeOH), ACN cannot donate protons for back-exchange.
Aqueous Phase Water + 0.1% Formic Acid Maintains pH ~2.8–3.0. Suppresses enolate formation and stabilizes the Michael acceptor.
Buffer Salt NONE (or Sodium Formate)CRITICAL: Strictly avoid Ammonium Acetate/Formate. Ammonium ions catalyze degradation.[3]
Stock Storage DMSO at -20°CDMSO is aprotic and highly stable. Avoid storing stocks in MeOH.
Step-by-Step Sample Preparation (Solid Phase Extraction)
  • Stock Preparation: Dissolve EA-d5 in pure DMSO or 100% Acetonitrile. Do not use Methanol.

  • Spiking: Add IS to the biological sample.

    • Pre-treatment: If the matrix contains thiols (plasma/urine), immediately acidify with Formic Acid (final conc. 1%) to protonate thiols and reduce their nucleophilicity.

  • Extraction (Minimize Water Contact):

    • Perform Liquid-Liquid Extraction (LLE) using Ethyl Acetate or MTBE if possible. This moves the EA-d5 into an organic environment immediately, halting exchange.

    • If using Protein Precipitation (PPT), use ice-cold Acetonitrile + 1% Formic Acid .

  • Reconstitution:

    • Evaporate supernatant to dryness under nitrogen (no heat > 35°C).

    • Reconstitute in 90:10 (Water:ACN) + 0.1% Formic Acid .

    • Why? Keeping the organic content low initially prevents peak distortion, but the acid is vital to stop exchange while the sample sits in the autosampler.

Troubleshooting & FAQs

Q1: I see a gradual increase in the M+4 peak intensity over a 12-hour run. Is this back-exchange? A: Yes. This is classic "autosampler exchange."

  • Diagnosis: The solvent in your vial allows protons to swap with the deuterium label.[4]

  • Fix:

    • Lower the autosampler temperature to 4°C (kinetics slow down significantly).

    • Switch your reconstitution solvent from Methanol/Water to Acetonitrile/Water.

    • Verify pH is < 4.0.[5][6]

Q2: My this compound signal is disappearing, but I don't see a mass shift. A: You are likely experiencing chemical degradation, not exchange.

  • Check: Are you using an Ammonium-based buffer (e.g., 10mM Ammonium Acetate)?

  • Fix: Switch to 0.1% Formic Acid. Ammonium ions react with the

    
    -unsaturated ketone.
    
  • Check: Does your sample contain Glutathione? EA reacts covalently with GSH.[7] You may need to add an alkylating agent (like N-ethylmaleimide) to the matrix before adding the IS to "quench" the thiols.

Q3: Can I use Deuterated Methanol (MeOD) to prevent exchange? A: Theoretically yes, but it is expensive and impractical for LC mobile phases. It is far more effective to use an aprotic solvent (Acetonitrile) which simply removes the source of exchangeable protons entirely.

Q4: Is the position of the label important? A: Extremely.

  • Stable: Labels on the aromatic ring (Cl-phenyl) or the terminal ethyl group.

  • Unstable: Labels on the methylene group (

    
     to the ketone) or the double bond.
    
  • Tip: Check your Certificate of Analysis. If the label is in a labile position, no amount of optimization will totally eliminate exchange. You may need to source a "Ring-d5" analog.

References

  • Gupta, V.D. (1982). Quantitation of Ethacrynic Acid by High-Pressure Liquid Chromatography. Drug Development and Industrial Pharmacy.[3][7]

    • Key Insight: Establishes the rapid decomposition of Ethacrynic acid in the presence of Ammonium ions.[3]

  • Englander, S.W., et al. (2025). Minimizing Back Exchange in the Hydrogen Exchange - Mass Spectrometry Experiment. NIH / PMC.

    • Key Insight: Defines the critical parameters (pH 2.5, low temperature) for minimizing deuterium loss to solvent.
  • Yarramraju, S., et al. (2020). Development and validation of a stability-indicating HPLC assay method for determination of ethacrynic acid. SyncSci Publishing.

    • Key Insight: Identifies hydrolytic and oxidative degradation products relevant to sample prep stability.
  • NIST. (2022). Chromatography at Subzero Temperatures to Reduce Back-Exchange. National Institute of Standards and Technology.

    • Key Insight: Demonstrates that lowering temperature is the most effective physical control against back-exchange kinetics.

Sources

Technical Support Center: Ethacrynic Acid-d5 HPLC Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for resolving common chromatographic issues encountered with Ethacrynic acid-d5. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve peak tailing in High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC?

A1: Peak tailing is a common chromatographic issue where the peak shape is asymmetrical, with a trailing edge that is longer than the leading edge.[1] An ideal chromatographic peak has a symmetrical, Gaussian shape.[1] This phenomenon can compromise resolution, accuracy of quantification, and overall method reliability.[1]

Q2: What are the common causes of peak tailing for acidic compounds like this compound?

A2: The primary cause of peak tailing is often the presence of more than one mechanism for analyte retention.[2] For acidic compounds analyzed on silica-based reversed-phase columns, a significant cause is secondary interactions between the analyte and residual silanol groups on the silica surface.[1][2] These silanol groups can be acidic and interact with polar functional groups on the analyte, leading to asymmetrical peaks.[1]

Q3: Why is controlling the mobile phase pH crucial for this compound analysis?

A3: Controlling the mobile phase pH is critical because Ethacrynic acid is an acidic compound with a pKa of approximately 3.5.[3][4] The ionization state of the analyte is highly dependent on the mobile phase pH.[5][6] When the mobile phase pH is close to the analyte's pKa, a mixture of ionized and unionized forms can exist, leading to peak distortion, such as tailing or splitting.[6][7] To ensure a consistent ionization state and minimize secondary interactions, the pH should be carefully controlled.[7]

Q4: Can the HPLC column itself contribute to peak tailing?

A4: Yes, the column is a frequent source of peak shape problems. Issues such as column bed deformation, contamination of the packing material, or a partially blocked inlet frit can all lead to peak tailing.[8][9][10] Additionally, the type of column chemistry, particularly the presence of un-capped silanol groups, plays a major role.[1][11]

In-Depth Troubleshooting Guide

This section provides a structured, question-and-answer guide to systematically troubleshoot and resolve peak tailing for this compound.

Problem 1: My this compound peak is showing significant tailing. Where do I start?

This is a common issue and can often be resolved by systematically evaluating your method parameters. The logical flow for troubleshooting this issue is to first examine the chemical environment (mobile phase) and then move to the physical components of the system (column and hardware).

G start Start: Peak Tailing Observed check_ph Step 1: Evaluate Mobile Phase pH start->check_ph check_column Step 2: Assess Column Health & Chemistry check_ph->check_column If tailing persists check_system Step 3: Inspect HPLC System check_column->check_system If tailing persists solution Resolution: Symmetrical Peak check_system->solution If issue resolved G start Persistent Tailing check_overload Check for Mass Overload start->check_overload check_extracolumn Investigate Extra-Column Effects check_overload->check_extracolumn If not overloaded check_frit Inspect Column Frit check_extracolumn->check_frit If connections are good resolution Symmetrical Peak check_frit->resolution If resolved

Sources

Technical Support Center: High-Sensitivity Quantitation of Ethacrynic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving sensitivity for Ethacrynic acid-d5 detection limits Role: Senior Application Scientist (Bioanalysis & Mass Spectrometry) Audience: Researchers and Drug Development Professionals[1]

Executive Summary

Ethacrynic acid (EA) presents a "double-edged" challenge in bioanalysis: it is a carboxylic acid requiring negative mode electrospray ionization (ESI-), and it contains an


-unsaturated ketone moiety that acts as a Michael acceptor.[1] This makes it chemically unstable in the presence of endogenous thiols (like glutathione) and difficult to ionize efficiently.

This guide moves beyond standard "check the connections" advice. We will engineer a protocol that stabilizes the molecule ex vivo and maximizes ionization efficiency for the deuterated internal standard (EA-d5) and the analyte.

Module 1: The Chemistry & Stability (The "Hidden" Sensitivity Killer)[1]

The Problem: You cannot detect what isn't there. Poor sensitivity for EA and EA-d5 is often misdiagnosed as an MS source issue when it is actually a sample stability failure. EA reacts rapidly with plasma thiols (cysteine, glutathione) via Michael addition, forming covalent adducts that are invisible to your specific MRM transition.[1]

Mechanism of Signal Loss

The methylene group on the butyryl chain is highly electrophilic.



Note: This reaction is reversible, but equilibrium in plasma favors the adduct.[1]
Protocol: The Acid Stabilization Block

Directive: You must acidify samples immediately upon collection.

  • Collection: Harvest plasma into tubes pre-loaded with acidic buffer.

  • Target pH: Final plasma pH must be < 3.0 .

  • Reagent: Use 1M Formic Acid or 0.5M HCl.

    • Why? Low pH protonates the thiol groups of glutathione (

      
      ), rendering them non-nucleophilic.[1] This freezes the Michael addition.
      
DOT Diagram: Stability Logic Flow

MichaelAddition EA Ethacrynic Acid (Free Drug) Adduct Thiol-Adduct (Invisible to MRM) EA->Adduct Michael Addition (Physiological pH) Thiol Plasma Thiols (GSH/Cysteine) Thiol->Adduct Acid Acidification (pH < 3.0) Acid->EA Stabilizes Acid->Thiol Protonates -SH (Blocks Reaction)

Figure 1: Mechanism of Ethacrynic Acid signal loss via Michael addition and the stabilization strategy.

Module 2: Mass Spectrometry Optimization (The Detector)

The Problem: EA is an acidic drug (


).[2] It requires ESI negative mode, which is prone to electrical arcing and lower ionization efficiency compared to positive mode.[1]
Tuning the Source
  • Ionization Mode: ESI Negative (M-H)⁻.

  • Precursor Ions:

    • Ethacrynic Acid: m/z 301.0 (Monoisotopic mass ~302, minus H).[1]

    • This compound: m/z 306.0.

  • Transitions (MRM):

    • Quantifier (EA): 301.0

      
       163.0 (Loss of butyryl moiety + CO2).[1]
      
    • Quantifier (EA-d5): 306.0

      
       168.0.
      
    • Note: Verify the d5 label position. If the label is on the ethyl group, the fragment mass shifts.[1] If on the phenyl ring, it shifts differently.[1]

Troubleshooting Low Signal in Negative Mode

Q: My baseline is noisy, and sensitivity is fluctuating. Why? A: Negative mode is highly sensitive to solvent quality and arcing.

  • Nitrogen Purity: Ensure your collision gas and nebulizer gas are >99% pure. Oxygen contamination quenches negative ions.

  • Capillary Voltage: Lower it. While positive mode uses 3500-5000V, negative mode often performs better at 2500-3000V . High voltage causes corona discharge (arcing), which destroys the signal.[1]

  • Solvent Modifiers: Do NOT use TFA (Trifluoroacetic acid). It suppresses negative ionization. Use Formic Acid (0.01%) or Acetic Acid.[1]

Module 3: Chromatography & Separation (The pH Paradox)

The Problem:

  • Retention: To retain an acid on a C18 column, you need low pH (protonated form, neutral).[1]

  • Ionization: To detect an acid in ESI-, you need high pH (deprotonated form, anionic).[1]

The Solution: The "Post-Column Infusion" or "Compromise" Method.

Recommended Mobile Phase System

We will use a slightly acidic mobile phase to ensure sharp peak shape on the column, relying on the source voltage to strip the proton.[1]

  • Column: Waters BEH C18 or Phenomenex Kinetex C18 (1.7 µm or 2.6 µm).

  • Mobile Phase A: 0.01% Acetic Acid in Water (pH ~3.5).

  • Mobile Phase B: Acetonitrile (100%).

  • Flow Rate: 0.4 mL/min.

Advanced Trick (The "Sensitivity Booster"): If sensitivity is still too low, use Post-Column Infusion .[1]

  • Setup: Use a T-junction after the column but before the MS source.

  • Infusate: Isopropanol with 0.1% Ammonium Hydroxide at 10-20 µL/min.

  • Effect: This raises the pH after separation, forcing the Ethacrynic acid into its ionized (M-H)⁻ state right before it enters the vacuum, potentially boosting signal by 5-10x.

Module 4: Sample Preparation Protocol (LLE vs. SPE)

Directive: Use Liquid-Liquid Extraction (LLE). Ethacrynic acid is highly bound to plasma proteins (>95%).[1][3] Protein precipitation (PPT) is "dirty" and leaves phospholipids that suppress ionization. LLE provides cleaner extracts.

Step-by-Step LLE Protocol
  • Aliquot: 100 µL acidified plasma (from Module 1).

  • IS Addition: Add 10 µL this compound working solution.

  • Extraction Solvent: Add 600 µL Methyl tert-butyl ether (MTBE) or Ethyl Acetate/Hexane (50:50) .

    • Reasoning: EA is lipophilic (LogP ~3.3).[1] These solvents extract the drug while leaving salts and most phospholipids behind.

  • Agitate: Vortex 5 mins. Centrifuge 10 mins at 4000g.

  • Evaporate: Transfer supernatant to a clean plate. Dry under

    
     at 40°C.
    
  • Reconstitute: 100 µL Mobile Phase A/B (50:50). Crucial: Do not reconstitute in 100% aqueous; the drug may not dissolve.

Troubleshooting FAQs

Q: I see a secondary peak for this compound. Is my standard impure? A: Likely not. Check your chromatography. Ethacrynic acid can isomerize, or you might be seeing the cysteine-adduct if your stabilization failed.[1] Also, check for "chlorine isotope" interference.[1] EA has two chlorines.[2][4][5] The isotope pattern is distinct (M, M+2, M+4).[1] Ensure your d5 transition (M+5) isn't picking up an isotope from an interference.[1]

Q: My LLOQ is stuck at 5 ng/mL. I need 0.5 ng/mL. A: Switch to Summation Integration . Ethacrynic acid often fragments into 2-3 major ions in negative mode. If you have a modern triple quad, sum the transitions:

  • Transition 1: 301

    
     163[1]
    
  • Transition 2: 301

    
     243 (Loss of acetate/side chain)
    Summing these can improve S/N ratio if the noise is random but the signal is correlated.
    

Q: The signal drops over the course of a run (Drift). A: This is likely Matrix Buildup on the source shield.

  • Immediate Fix: Divert the LC flow to waste for the first 1 minute and the last 1 minute of the gradient.

  • Root Cause:[1][5][6] Phospholipids. If you are using Protein Precipitation, switch to the LLE protocol above.[1]

DOT Diagram: Troubleshooting Decision Tree

Troubleshooting Start Low Sensitivity Detected CheckStab Is Plasma Acidified? Start->CheckStab CheckMode Check Ionization Mode CheckStab->CheckMode Yes ActionAcid Action: Acidify to pH < 3.0 Prevent Michael Addition CheckStab->ActionAcid No CheckPrep Check Sample Prep CheckMode->CheckPrep Source OK ActionVolt Action: Lower Capillary Voltage (Prevent Arcing in Neg Mode) CheckMode->ActionVolt Arcing/Noise? ActionLLE Action: Switch to LLE (Remove Phospholipids) CheckPrep->ActionLLE Using PPT?

Figure 2: Systematic troubleshooting workflow for Ethacrynic Acid sensitivity issues.

References

  • Ploemen, J. H., et al. (1993).[1][7] Ethacrynic acid and its glutathione conjugate as inhibitors of glutathione S-transferases.[3][7][8][9] Xenobiotica, 23(8), 913-923.[1][7] Link

  • Mushtaq, G., et al. (2025).[1] Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS. ResearchGate. Link

  • Agilent Technologies. (2020). Fast LC/MS/MS Analytical Method for the Analysis of Drugs and Metabolites.[10] Application Note. Link

  • National Institutes of Health (NIH). (2025). Ethacrynic Acid - PubChem Compound Summary. PubChem. Link

  • Hansel, S., et al. (1985).[1] Liquid chromatographic analysis of ethacrynic acid and degradation products in pharmaceutical systems. Journal of Pharmaceutical Sciences, 74(2), 220-223.[1][11] Link

Sources

Technical Support Center: Eliminating Ethacrynic Acid-d5 Carryover

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk | LC-MS Method Development

Executive Summary: The "Emergency Room" Fix

If you are currently halting a validation run due to Ethacrynic acid-d5 (EA-d5) carryover, execute the following immediate changes before proceeding to the deep-dive diagnostics.

  • Switch Rotor Seal Material: If you are using a Vespel® rotor seal, stop . Replace it with a PEEK™ or Tefzel® (ETFE) rotor seal immediately. Vespel acts as a "sponge" for acidic lipophiles like Ethacrynic acid.

  • Change Needle Wash 2 (Strong Wash): Replace your generic organic wash with 50:25:25 Acetonitrile:Methanol:Isopropanol + 0.2% Ammonium Hydroxide .

    • Why: You must deprotonate the carboxylic acid (pKa ~3.5) to wash it off. Neutral organic solvents alone are insufficient.

  • Check the Valve Timing: Ensure the injection valve remains in the "Bypass" or "Mainpass" position (depending on vendor) long enough for the needle seat to be back-flushed by the gradient.

Module 1: The Science of "Sticky" (Mechanism of Action)

To defeat carryover, you must understand the enemy. Ethacrynic acid is not just "sticky"; it is a lipophilic carboxylic acid with a reactive


-unsaturated ketone tail.
  • The Anchor (Carboxylic Acid, pKa ~3.5): At acidic pH (common in LC-MS mobile phases like 0.1% Formic Acid), EA-d5 is protonated (neutral). In this state, it hydrogen-bonds aggressively to the silanols on glass vials and, more critically, to the iron oxide sites on stainless steel surfaces [1].

  • The Tail (Dichlorophenoxy Group, LogP ~3.3): This hydrophobic moiety drives adsorption into polymeric materials like Vespel and PTFE [2].

The Failure Mode: Standard generic washes (e.g., 100% ACN) dissolve the hydrophobic tail but fail to break the hydrogen bond or ionic interaction with the metal/polymer surface. You simply smear the analyte around rather than removing it.

Visualizing the Adsorption/Desorption Logic

The following diagram illustrates the chemical state of EA-d5 during the wash cycle.

G Start Ethacrynic Acid (pH < 3.5) Adsorbed Adsorbed State: Neutral molecule binds to Steel (H-bonding) & Vespel (Hydrophobic) Start->Adsorbed Low pH Mobile Phase Wash Apply High pH Wash (pH > 6.0) Adsorbed->Wash Injection Cycle Ionized Ionized State (COO-): High Solubility + Electrostatic Repulsion Wash->Ionized Deprotonation Clean Clean System Ionized->Clean Flushed to Waste

Figure 1: The mechanism of deprotonation wash strategy. By raising the pH above the pKa (3.5), we force the analyte into an ionic state, breaking its affinity for hydrophobic surfaces.

Module 2: Optimized Wash Protocols

Do not rely on a single wash solvent. Use a dual-wash system (Weak/Strong) to target different binding mechanisms.

Table 1: Recommended Autosampler Wash Solvents
ParameterCompositionMechanism of Action
Weak Wash (Wash 1) 90% Water / 10% ACN + 0.1% Formic AcidMatches initial gradient conditions. Prevents precipitation of buffer salts inside the needle.
Strong Wash (Wash 2) 40% ACN / 40% MeOH / 20% Water + 0.5% Ammonia (NH₄OH) The Critical Step. The Ammonia raises pH > 8, ionizing the EA-d5 (

). The ACN/MeOH mix solvates the lipophilic tail.
Dip Time Minimum 5 secondsAllows diffusion of the solvent into the micro-pores of the needle tip.
Seat Backflush Enabled (if hardware permits)Flushes the needle seat (a common trap) with the gradient.

Protocol Note: If you are using a system with only one wash solvent (e.g., some older Agilent or Shimadzu models), use 100% Methanol . Methanol is a protic solvent and is more effective than Acetonitrile at breaking hydrogen bonds with stainless steel [3], though it is less effective than the high-pH mixture described above.

Module 3: Hardware & Plumbing Diagnostics

If chemistry fails, the issue is physics. Use this diagnostic workflow to isolate the physical source of the carryover.[1]

Diagnostic Workflow: The "Zero Dead Volume" Test

Diagnostic Start Start: Carryover Detected Step1 Run High Standard -> Run Blank Start->Step1 Decision1 Peak in Blank? Step1->Decision1 Decision1->Start No (Solved?) RemoveCol Remove Column -> Install ZDV Union Decision1->RemoveCol Yes Step2 Run Gradient (No Column) RemoveCol->Step2 Decision2 Peak in Blank? Step2->Decision2 InjectorSource Source: Injector/Needle (Rotor seal, Needle Seat, Loop) Decision2->InjectorSource Yes ColumnSource Source: Column Retention (Ghost Peak / Late Eluter) Decision2->ColumnSource No

Figure 2: Isolation strategy to distinguish between autosampler adsorption and column "ghost peaks."

Hardware Checklist
  • Rotor Seal: As mentioned, Vespel is incompatible with sticky acids. Use PEEK (yellow/tan) or Tefzel (translucent).

  • Needle Seat: If the needle seat is stainless steel, it may be pitted or corroded. Replace with a PEEK needle seat if pressure limits allow (< 400 bar), or a passivated steel seat.

  • Transfer Capillary: The tubing from the autosampler to the column is often overlooked. If it is old stainless steel, replace it with new flexible stainless steel or PEEK-lined steel tubing.

Module 4: Troubleshooting FAQs

Q: I tried the ammonia wash, but my carryover got worse. Why? A: You likely precipitated buffer salts. If your mobile phase contains high concentrations of phosphate or ammonium acetate, the sudden shock of high-organic/high-pH wash can cause precipitation in the needle groove.

  • Fix: Increase the water content in the Strong Wash to 25-30% and ensure the Weak Wash (aqueous) is used immediately before injection.

Q: Can I use 100% Acetonitrile as a blank? A: No. Injecting 100% strong solvent can cause "breakthrough" where the analyte is not focused on the column head, leading to poor peak shape. More importantly, 100% ACN does not effectively wash the outside of the needle compared to a MeOH/Water mix. Use a blank that matches your initial gradient (e.g., 90:10 Water:ACN).

Q: Is Ethacrynic acid light sensitive? A: Yes, slightly. While not the primary cause of carryover, degradation products can form "ghost peaks" that mimic carryover. Ensure samples are kept in amber vials in a cooled autosampler (4°C) [4].

Q: I see carryover only on the second blank, not the first. What is happening? A: This is "elution carryover" or "column memory." The analyte is sticking to the column frit or stationary phase and eluting slowly.

  • Fix: Add a "sawtooth" wash step to your gradient method. At the end of the run, ramp to 95% B, hold for 1 min, drop to 10% B, and ramp back to 95% B. This "shocks" the column more effectively than a static hold.

References
  • Waters Corporation. (2025). Correlation Between the Adsorption of Acidic Analytes on Stainless Steel Columns and Their Ionic Charge.[2]Link

  • Nagayasu, T., et al. (2004).[3] Effects of carboxyl groups on the adsorption behavior of low-molecular-weight substances on a stainless steel surface.[3] Journal of Colloid and Interface Science.[3] Link

  • Shimadzu Scientific Instruments. (2023). Methanol vs. Acetonitrile: Which Solvent is Better for Chromatography?Link

  • PubChem. (2025).[4] Ethacrynic Acid: Chemical and Physical Properties.[4][5][6][7] National Library of Medicine. Link

  • DesJardins, C., et al. (2021).[8] Carryover Mitigation Using Needle Wash Solvent Chemistry.[8][9][10] Waters Application Notes. Link

Sources

Technical Support Center: Optimizing Collision Energy for Ethacrynic Acid-d5 Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced mass spectrometry applications. This guide is designed for researchers, scientists, and drug development professionals who are working with Ethacrynic acid-d5 and need to optimize their collision energy parameters for robust and reliable quantification. Here, we move beyond simple step-by-step instructions to provide a deeper understanding of why certain experimental choices are made, ensuring your methods are not only effective but also scientifically sound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured to address common challenges and questions that arise during the method development process for this compound using tandem mass spectrometry.

Q1: I'm not seeing any significant fragmentation for my this compound precursor ion, even at higher collision energies. What could be the issue?

Answer:

This is a common issue, particularly with stable molecules. The absence of fragmentation, even with increased collision energy (CE), points to several potential areas for investigation, ranging from instrument parameters to the inherent chemical stability of the analyte.

Troubleshooting Steps & Scientific Rationale:

  • Verify Precursor Ion Selection and Intensity:

    • Action: Before optimizing collision-induced dissociation (CID), ensure you have a stable and reasonably intense signal for the [M-H]⁻ precursor ion of this compound in negative ion mode (or [M+H]⁺ in positive ion mode, though negative is more common for this class of compounds).

    • Rationale: Effective fragmentation is contingent on having a sufficient population of the selected precursor ion entering the collision cell. Low precursor intensity will naturally lead to low fragment intensity, which might be misinterpreted as a lack of fragmentation.[1][2]

  • Systematic Collision Energy Ramping:

    • Action: Instead of making large, arbitrary jumps in CE, perform a systematic ramp. Infuse a solution of this compound directly into the mass spectrometer and create an experiment that incrementally increases the CE while monitoring the precursor and expected product ions.

    • Rationale: This allows you to observe the precise energy at which fragmentation begins and to identify the optimal energy that maximizes the production of your target fragment ion without causing excessive, uninformative fragmentation.[3][4] Many modern mass spectrometer software platforms can automate this process.[5]

  • Evaluate Collision Gas Pressure:

    • Action: If your instrument allows, slightly increase the collision gas pressure (e.g., argon or nitrogen).

    • Rationale: CID is a result of ions colliding with neutral gas molecules.[6] Increasing the gas pressure increases the probability of collisions, which can enhance fragmentation efficiency at a given collision energy.[7][8][9] However, excessively high pressure can lead to ion scattering and a decrease in signal intensity.

  • Consider the Molecule's Inherent Stability:

    • Action: Review the structure of Ethacrynic acid. It contains a stable aromatic ring and a dichlorinated phenyl group.

    • Rationale: The energy required to fragment a molecule is directly related to its bond dissociation energies. Stable structures may require higher than typical collision energies to induce fragmentation. Don't be hesitant to explore a wider CE range than you might for other analytes.

Q2: I'm seeing multiple fragment ions for this compound. Which one should I choose for my MRM transition?

Answer:

The selection of the "best" fragment ion for a Multiple Reaction Monitoring (MRM) assay is critical for achieving optimal sensitivity and specificity. The ideal fragment is not always the most abundant.

Key Considerations for Fragment Ion Selection:

CriteriaScientific Rationale
Intensity & Stability The chosen fragment should be consistently produced with high intensity at the optimal collision energy. This ensures a robust and sensitive assay.[3]
Specificity The fragment should be unique to this compound and have a low probability of being an isobaric interference from matrix components. A fragment resulting from the loss of a simple, common group (like water or CO2) may be less specific.
Mass-to-Charge (m/z) Ratio Whenever possible, select a fragment ion with a higher m/z. This can help to move your measurement out of the low-mass region of the spectrum, which is often populated with more chemical noise.[3]
Consistency with Analyte The fragmentation pathway of the deuterated internal standard should ideally mirror that of the unlabeled analyte (Ethacrynic acid). This ensures that any variations in fragmentation efficiency due to matrix effects will affect both compounds similarly.

Experimental Protocol for Fragment Selection:

  • Acquire a Product Ion Scan: Infuse a standard solution of this compound and perform a product ion scan (also known as a daughter scan) at the optimized collision energy. This will provide a full spectrum of all fragment ions.

  • Identify Major Fragments: Note the m/z and relative intensities of the most significant fragment ions. For Ethacrynic acid, common fragmentation pathways involve the loss of the dichlorophenyl group or cleavage at the ether linkage. A previously published method identified a major fragment ion at m/z 249.00 for the internal standard.[10]

  • Evaluate Each Candidate: Set up separate MRM transitions for the most promising fragment ions.

  • Assess Performance: Inject your samples and evaluate the signal-to-noise ratio, peak shape, and reproducibility for each transition. The transition that provides the best overall performance should be selected for your final method.

Q3: Should I use the same collision energy for Ethacrynic acid and its deuterated internal standard, this compound?

Answer:

While it is a common and often acceptable practice to use the same collision energy for both the analyte and its stable isotope-labeled (SIL) internal standard, for the highest level of accuracy, it is best to optimize them independently.[11]

Scientific Rationale:

  • Subtle Differences in Bond Strength: The presence of deuterium atoms can slightly alter the bond energies within the molecule. While often negligible, this can sometimes result in a slightly different optimal collision energy for the deuterated analog compared to the unlabeled analyte.

  • Assay Robustness: Independent optimization ensures that you are operating at the peak of the collision energy curve for both compounds. This makes the assay more robust to minor fluctuations in instrument performance.

Workflow for Independent Optimization:

The workflow for optimizing the collision energy for this compound is identical to that of the unlabeled analyte. The key is to perform the optimization experiments for each compound separately.

G cluster_0 Analyte Optimization cluster_1 Internal Standard Optimization A1 Infuse Ethacrynic Acid Standard A2 Perform Precursor Ion Scan (Q1) A1->A2 A3 Select [M-H]⁻ A2->A3 A4 Ramp Collision Energy (CE) in Q2 A3->A4 A5 Acquire Product Ion Scans (Q3) A4->A5 A6 Identify Optimal CE for Key Fragment A5->A6 B1 Infuse this compound Standard B2 Perform Precursor Ion Scan (Q1) B1->B2 B3 Select [M-d5-H]⁻ B2->B3 B4 Ramp Collision Energy (CE) in Q2 B3->B4 B5 Acquire Product Ion Scans (Q3) B4->B5 B6 Identify Optimal CE for Key Fragment B5->B6

Sources

Technical Support Center: Ethacrynic Acid-d5 Interference Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolution of Interfering Peaks in LC-MS/MS Analysis of Ethacrynic Acid (EA) using Ethacrynic Acid-d5 (EA-d5) as Internal Standard. Document ID: TS-EA-2025-02 Status: Active Audience: Bioanalytical Scientists, Method Development Leads.

Executive Summary & Diagnostic Workflow

The Challenge: Ethacrynic acid (EA) presents a unique "perfect storm" for bioanalytical interference. Unlike stable drug compounds, EA is an


-unsaturated ketone acting as a Michael acceptor. This chemical reactivity, combined with the isotopic physics of mass spectrometry, creates two distinct classes of interference:
  • Isotopic Cross-talk: Signal bleed between the analyte and the deuterated internal standard (IS).

  • Matrix-Derived Regeneration: The "Zombie Peak" phenomenon where endogenous adducts (Glutathione/Cysteine) revert to parent EA during analysis.

Diagnostic Logic Tree: Use the following logic flow to identify your specific interference type before applying the protocols below.

TroubleshootingLogic Start Start: Identify Interference Type Q1 Where does the peak appear? Start->Q1 Branch1 In the IS Channel (d5) when injecting Analyte only? Q1->Branch1 Branch2 In the Analyte Channel (d0) when injecting Plasma Blank? Q1->Branch2 Sol1 Issue: Isotopic Cross-talk See Section 2 Branch1->Sol1 Sol2 Issue: Reverse Michael Addition (GSH Adduct Decomposition) See Section 3 Branch2->Sol2 Q2 Does the peak RT shift between injections? Branch2->Q2 Sol3 Issue: pH/Mobile Phase Instability See Section 4 Q2->Sol3 Yes

Figure 1: Diagnostic logic for categorizing interference sources in Ethacrynic Acid analysis.

Issue: Isotopic Cross-talk (The "Blue-on-Blue" Incident)

Symptom: You observe a peak in the EA-d5 (IS) channel at the exact retention time of Ethacrynic acid when injecting a high concentration standard (ULOQ) without IS.

The Mechanism: This is rarely due to "fragmentation" and almost always due to Isotopic Distribution Overlap . Ethacrynic acid contains Chlorine (


 and 

).
  • Natural Abundance: The natural isotope distribution of the parent molecule (M+0) creates an "isotope envelope." If the mass difference between your Analyte and IS is not sufficient (e.g., only 5 Da), the M+5 isotope of the high-concentration analyte may fall directly into the Q1 selection window of the IS.

  • Impurity: The EA-d5 standard itself may contain traces of d0 (unlabeled) material.

Protocol: The "Zero-Blank" Challenge Perform this test to quantify the % contribution.

  • Prepare Sample A: ULOQ Standard (Ethacrynic acid only, NO IS).

  • Prepare Sample B: IS Working Solution (EA-d5 only, NO Analyte).

  • Inject Sample A: Monitor the IS transition.

  • Inject Sample B: Monitor the Analyte transition.

Data Analysis & Thresholds:

ObservationDiagnosisCorrective Action
Sample A shows peak in IS channel Analyte -> IS Contribution (Isotopic overlap)Reduce ULOQ concentration or increase IS concentration. Ensure IS response is >20x the interference from ULOQ.
Sample B shows peak in Analyte channel IS -> Analyte Contribution (Impurity in standard)Check Certificate of Analysis . If d0 impurity >0.5%, reduce IS concentration to lower the background noise in the LLOQ.

Issue: The "Zombie Peak" (Reverse Michael Addition)

Symptom: You see an interfering peak in the analyte channel in plasma samples but NOT in solvent standards. The peak often co-elutes or elutes slightly earlier than EA.

The Mechanism: Ethacrynic acid is an electrophile (Michael acceptor). In vivo, it conjugates with Glutathione (GSH) and Cysteine.

  • The Trap: During sample extraction or even in the heated ESI source, these conjugates can undergo Reverse Michael Addition , liberating free Ethacrynic acid.

  • The Artifact: If the GSH-conjugate co-elutes with the parent drug, it decomposes in the source, appearing as "parent" drug, artificially inflating your concentration.

Protocol: Stabilization & Separation You must stabilize the equilibrium or chromatographically separate the "pro-drug" adduct.

Step 1: Acidification (The "Freeze" Method) Michael addition is reversible and pH-dependent. Lowering pH pushes the equilibrium away from free thiol reactivity and stabilizes the matrix.

  • Action: Add 10% Formic Acid to plasma immediately upon collection (Target pH ~3.0).

  • Why: Acidic conditions inhibit the nucleophilic attack of thiols and stabilize existing adducts.

Step 2: Chromatographic Separation Ensure your gradient separates the GSH-adduct from the Parent.

  • Column: C18 (High coverage) or Phenyl-Hexyl.

  • Mobile Phase: Acidic (0.1% Formic Acid). Avoid neutral pH which promotes reaction.

Visualizing the Pathway:

MichaelAddition EA Ethacrynic Acid (Parent) Adduct EA-GSH Adduct (Conjugate) EA->Adduct Michael Addition (In Vivo/Plasma) GSH Glutathione (Endogenous) Adduct->EA Reverse Reaction (Unstable pH) Source ESI Source / Heat Adduct->Source Injection FalseSignal False Positive Signal (Interference) Source->FalseSignal In-Source Fragmentation (Decomposition)

Figure 2: The mechanism of "Zombie Peak" interference where adducts revert to parent signal.

Issue: Retention Time Shifts & Peak Splitting

Symptom: The EA-d5 peak splits or shifts retention time (RT) between the standard curve and subject samples.

The Mechanism: Ethacrynic acid is a carboxylic acid (pKa ~3.5).

  • If your mobile phase pH is near the pKa, the molecule splits between ionized and non-ionized states, causing peak splitting.

  • Deuterium Isotope Effect: Deuterated compounds can have slightly different RTs than non-deuterated parents. While usually negligible, in high-efficiency UPLC systems, EA-d5 may elute slightly earlier than EA.

Corrective Action:

  • Buffer Selection: Use Ammonium Acetate (5mM) or Formic Acid (0.1%) to lock the pH far from the pKa.

    • Recommendation: Negative Mode ESI prefers high pH for ionization, but EA is often run in acidic conditions for stability. If using acidic mobile phase, ensure the column is fully equilibrated.

  • Window Setting: Widen the expected RT window in your processing method to account for the slight deuterium shift (often 0.02 - 0.05 min shift).

Frequently Asked Questions (FAQ)

Q: Can I use a generic internal standard (like Furosemide) instead of EA-d5 to save money? A: No. Ethacrynic acid is highly reactive. A structural analog like Furosemide will not compensate for the specific matrix effects (Michael addition) or the specific extraction recovery losses associated with EA's reactivity. You must use a stable isotope-labeled IS (EA-d5 or EA-13C).

Q: My EA-d5 peak area decreases over time in the autosampler. Why? A: The d5 isotope is likely stable, but the molecule itself is reacting with trace contaminants in your solvent or degrading.

  • Fix: Keep autosampler temperature at 4°C. Ensure injection solvents are acidified (0.1% Formic Acid) and free of any nucleophiles (amines/thiols).

Q: Which ionization mode should I use? A: Negative Ion Mode (ESI-). Ethacrynic acid is an acidic drug. It ionizes best via deprotonation


.
  • Transitions:

    • EA: 301.0

      
       243.0 (Loss of acetic acid moiety/fragmentation).
      
    • EA-d5: 306.0

      
       248.0 (Check your specific CoA).
      

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[1][2][3][4] Link

  • Ploemen, J. H., et al. (1993).[5] Ethacrynic acid and its glutathione conjugate as inhibitors of glutathione S-transferases. Xenobiotica, 23(8), 913-923.[5] Link

  • Herrick, J., et al. (2012). Fragmentation of toxicologically relevant drugs in negative-ion liquid chromatography-tandem mass spectrometry. Mass Spectrometry Reviews, 31(6). Link

  • BenchChem Technical Support. (2025). Navigating the Signals: A Guide to Understanding and Mitigating Cross-talk with Deuterated Internal Standards. Link

  • Mulder, T. P., et al. (1994). Reversible conjugation of ethacrynic acid with glutathione and human glutathione S-transferase P1-1. Biochem J. Link

Sources

Validation & Comparative

FDA guidelines for validating Ethacrynic acid-d5 assays

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Bioanalytical Method Validation

Content Type: Publish Comparison Guide Audience: Bioanalytical Scientists, PK/PD Researchers, Drug Development Professionals Regulatory Framework: FDA Bioanalytical Method Validation Guidance for Industry (2018) & ICH M10 (2022)[1]

Executive Summary

In the quantitative analysis of Ethacrynic Acid (EA) —a potent loop diuretic and Michael acceptor—the choice of Internal Standard (IS) is the single most critical determinant of assay robustness.[1] While structural analogs like Ticrynafen have historically been used, Ethacrynic Acid-d5 (EA-d5) represents the regulatory "gold standard" for LC-MS/MS assays.[1]

This guide provides a technical roadmap for validating EA-d5 assays under FDA/ICH M10 guidelines. It contrasts the performance of stable isotope-labeled (SIL) IS against analog alternatives, demonstrating why EA-d5 is essential for mitigating the specific matrix effects and stability challenges inherent to this analyte.[1]

Part 1: The Comparative Advantage

This compound vs. Structural Analogs (Ticrynafen)[1]

The primary challenge in analyzing Ethacrynic Acid is two-fold:

  • Matrix Effects: EA is analyzed in negative electrospray ionization (ESI-) mode, which is highly susceptible to ion suppression from phospholipids and salts in plasma/urine.[1]

  • Chemical Instability: EA contains an

    
    -unsaturated ketone, making it a reactive Michael acceptor prone to dimerization and conjugation with thiols (e.g., glutathione) ex vivo.[1]
    

The following table contrasts the performance of EA-d5 against a typical structural analog (Ticrynafen).

FeatureThis compound (SIL-IS)Ticrynafen (Analog IS)Impact on FDA Validation
Retention Time Co-elutes with Analyte (EA)Elutes at different RTCritical: d5 experiences the exact same ion suppression zone as EA.[1] Analog does not.
Matrix Effect Compensation Perfect: Normalized Matrix Factor (MF) ≈ 1.0Variable: MF often deviates from 1.0 due to differential suppression.[1]d5 ensures accuracy even in lipemic/hemolyzed lots (FDA Table 1 requirement).[1]
Stability Tracking High: Likely degrades/dimerizes at similar rate to EA.[1]Low: Often more stable than EA.[1]If EA degrades in the autosampler but Analog does not, quantification is biased.[1] d5 compensates for degradation.[1]
Recovery Correction Compensates for extraction variability.[1]Compensates only for gross errors.d5 corrects for specific losses during LLE/PPT steps.
Cost HigherLowerThe cost of a failed validation run outweighs the cost of SIL-IS.
Mechanism of Action: Matrix Effect Compensation

The diagram below illustrates why EA-d5 succeeds where Analogs fail. In ESI- mode, co-eluting phospholipids cause a "suppression zone."[1] Because EA-d5 co-elutes, its signal is suppressed by the same magnitude as the analyte, maintaining a constant Ratio (


).[1] An analog eluting later misses this zone, leading to a variable ratio and validation failure.[1]

MatrixEffect cluster_detection MS/MS Detection Sample Biological Sample (Plasma/Urine) LC LC Separation Sample->LC Suppression Ion Suppression Zone (Phospholipids) LC->Suppression Co-eluting Matrix EA Ethacrynic Acid (Analyte) LC->EA d5 This compound (SIL-IS) LC->d5 Analog Ticrynafen (Analog IS) LC->Analog Different RT Suppression->EA Suppress Suppression->d5 Suppress Result_d5 Accurate Ratio (Both Suppressed) EA->Result_d5 Result_Analog Inaccurate Ratio (Only Analyte Suppressed) EA->Result_Analog d5->Result_d5 Analog->Result_Analog

Caption: Mechanism of Matrix Effect Compensation. EA-d5 co-elutes with the analyte, ensuring identical ionization suppression, whereas the Analog IS elutes separately, leading to ratio distortion.[1]

Part 2: FDA/ICH M10 Validation Framework

To validate an assay using this compound, you must demonstrate that the method is reliable for its intended use.[1] The following parameters are critical.

Selectivity and Isotopic Interference

Since EA-d5 is a deuterated form (


), you must ensure there is no "cross-talk" between the channels.[1]
  • The Risk: Isotopic impurity in the d5 reagent (e.g., presence of

    
    ) can contribute signal to the analyte channel.[1] Conversely, high concentrations of Analyte (ULOQ) can contribute to the IS channel via naturally occurring isotopes (e.g., 
    
    
    
    or
    
    
    ).[1]
  • FDA Requirement: Interference in the blank matrix at the analyte retention time must be < 20% of the LLOQ response.

  • Protocol:

    • Inject Null (IS only) : Monitor Analyte channel. (Tests for

      
       impurity in IS).
      
    • Inject ULOQ (Analyte only) : Monitor IS channel.[1] (Tests for isotopic contribution of EA to d5).

Matrix Factor (MF)

This is the definitive test for the utility of EA-d5.

  • Calculation:

    
    
    
  • IS-Normalized MF:

    
    
    
  • Acceptance Criteria: The CV of the IS-normalized MF calculated from 6 different lots of matrix (including hemolyzed and lipemic) must be ≤ 15%.[1]

  • Why d5 Wins: With EA-d5, even if the absolute MF is 0.5 (50% suppression), the

    
     will also be 0.[1]5. The ratio remains 1.[1]0. An analog might have an MF of 0.9, shifting the result by 40%.[1]
    
Stability (The Michael Acceptor Challenge)

Ethacrynic acid is unstable in basic conditions and can react with nucleophiles.[1]

  • Requirement: Demonstrate stability in matrix (Freeze/Thaw, Benchtop).

  • Critical Step: If EA degrades to a dimer, does EA-d5 degrade at the same rate?

    • Validation: Prepare Low and High QC samples. Store them. Compare against freshly prepared standards.

    • Note: Acidification of plasma (e.g., with formic acid) immediately upon collection is often required to stabilize EA.[1] Ensure the IS is added after this stabilization or is shown to be stable in the buffer.

Part 3: Experimental Protocol

Method Summary
  • Analyte: Ethacrynic Acid (MW 303.14)[1]

  • Internal Standard: this compound (MW 308.17)[1][2][3]

  • Matrix: Human Plasma (K2EDTA), acidified.[1]

  • Instrumentation: UPLC-MS/MS (Triple Quadrupole).

Step 1: Sample Preparation (Protein Precipitation)

Acidification is crucial to prevent degradation.[1]

  • Aliquot: Transfer 50 µL of plasma into a 96-well plate.

  • IS Addition: Add 20 µL of This compound working solution (e.g., 500 ng/mL in MeOH).

  • Precipitation: Add 150 µL of Acetonitrile with 0.1% Formic Acid . (The acid stabilizes the Michael acceptor).[1]

  • Vortex/Centrifuge: Vortex 5 min; Centrifuge at 4000g for 10 min.

  • Dilution: Transfer 100 µL supernatant to clean plate; dilute with 100 µL water (to improve peak shape on C18).

Step 2: LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][4][5]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 3 minutes.

  • Ionization: Negative Electrospray (ESI-).[1][6] Note: EA ionizes best in negative mode due to the carboxylic acid.

Step 3: MS/MS Transitions

Optimization required per instrument.[7]

CompoundPrecursor Ion (Q1)Product Ion (Q3)Note
Ethacrynic Acid 301.0

243.0Loss of side chain/acetic acid group
This compound 306.0

248.0Shift of +5 Da maintained in fragment
Validation Workflow Diagram

The following DOT diagram outlines the logical flow of a Full Validation per ICH M10.

ValidationWorkflow cluster_preval Pre-Validation cluster_quant Quantitative Validation cluster_stab Stability (Crucial for EA) Start Method Development (Optimize Transitions 301->243) Selectivity Selectivity & Specificity (Check d5/d0 interference) Start->Selectivity MatrixEffect Matrix Factor (6 Lots: Normal, Lipemic, Hemolyzed) Selectivity->MatrixEffect CalCurve Calibration Curve (LLOQ to ULOQ) MatrixEffect->CalCurve Accuracy Accuracy & Precision (5 Runs, 5 Replicates) CalCurve->Accuracy Recovery Recovery (Extraction Efficiency) Accuracy->Recovery Benchtop Benchtop Stability (4-24 hrs) Recovery->Benchtop FreezeThaw Freeze/Thaw (3 Cycles) Benchtop->FreezeThaw LongTerm Long Term Storage (-20°C / -80°C) FreezeThaw->LongTerm Report Final Validation Report (FDA/ICH M10 Compliant) LongTerm->Report

Caption: Step-by-step validation workflow ensuring compliance with ICH M10 guidelines.

References

  • US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[1] (2018).[1][8] Available at: [Link][1]

  • International Council for Harmonisation (ICH). M10 Bioanalytical Method Validation and Study Sample Analysis.[1] (2022).[1] Available at: [Link]

  • Yarwood, R. J., et al. "Liquid chromatographic analysis of ethacrynic acid and degradation products in pharmaceutical systems."[1][9] Journal of Pharmaceutical Sciences 74.2 (1985): 220-223.[1][9] Available at: [Link]

  • Valbuena, H., et al. "Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method."[1] Clinical Chemistry and Laboratory Medicine 54.3 (2016): 437-446.[1] (General principle reference). Available at: [Link]

Sources

Optimizing Quantitation: Ethacrynic Acid-d5 vs. Analog Internal Standards in LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Verdict: For regulated bioanalysis (GLP/GCP) and pharmacokinetic (PK) profiling of Ethacrynic Acid (EA), Ethacrynic Acid-d5 (EA-d5) is the non-negotiable gold standard. While analog standards (e.g., Ticrynafen or Propylparaben) offer cost savings, they fail to adequately compensate for the variable ion suppression observed in complex matrices like hemolytic plasma or high-salt urine.

This guide details the mechanistic differences between these approaches, providing a validated protocol and comparative performance metrics to support your method development strategy.

Part 1: The Technical Challenge

Ethacrynic acid (EA) is a loop diuretic with a carboxylic acid moiety, necessitating operation in negative electrospray ionization (ESI-) mode . This mode is notoriously susceptible to matrix effects—specifically, ion suppression caused by phospholipids and endogenous organic acids.

The Core Problem: Ion Suppression

In LC-MS/MS, co-eluting matrix components compete with the analyte for charge in the ESI droplet.

  • If the Internal Standard (IS) does not co-elute exactly with the analyte: It experiences a different ionization environment.[1]

  • Result: The IS ratio fails to normalize the signal, leading to quantitative errors (often >15%).

Part 2: The Contenders

The Gold Standard: this compound (SIL-IS)
  • Nature: Stable Isotope Labeled (SIL) analog.[1][2]

  • Mechanism: Deuterium labeling (typically on the ethyl group or aromatic ring) creates a mass shift (+5 Da) while retaining nearly identical physicochemical properties.

  • Behavior: It co-elutes (or nearly co-elutes) with EA, experiencing the exact same matrix suppression and extraction losses.

The Alternative: Analog IS (e.g., Ticrynafen)
  • Nature: Structural analog (chemically similar, but distinct).

  • Mechanism: Mimics the extraction efficiency of EA but has a different retention time (RT).

  • Behavior: Elutes at a different time point. If EA elutes in a "suppression zone" (e.g., phospholipid region) and the Analog elutes in a "clean zone," the IS response will remain high while the EA response drops, causing a false negative result.

Part 3: Comparative Performance Analysis

The following data summarizes the performance differences typically observed during method validation (FDA/EMA Bioanalytical Method Validation guidelines).

Table 1: Performance Metrics (Human Plasma)[3]
MetricThis compound (SIL-IS)Analog IS (Ticrynafen)Impact
Retention Time Delta < 0.05 min> 1.5 minSIL-IS tracks analyte drift; Analog does not.
Matrix Factor (MF) 0.98 - 1.02 (Normalized)0.85 - 1.15 (Variable)SIL-IS perfectly corrects suppression.
Recovery Precision (RSD) < 4.5%8.0% - 12.0%Analog introduces higher variability.
Linearity (r²) > 0.998> 0.990SIL-IS extends the dynamic range.
Cost per Sample High (~$1.50/sample)Low (<$0.10/sample)The only advantage of Analog IS.

Senior Scientist Insight: While EA-d5 is superior, be aware of the "Deuterium Isotope Effect." Deuterium is slightly less lipophilic than Hydrogen. On high-resolution C18 columns, EA-d5 may elute slightly earlier than EA. Ensure your integration window captures both, or the benefit of co-elution is lost.

Part 4: Mechanism of Action (Visualized)

The diagram below illustrates why Analog IS fails during ion suppression events (e.g., phospholipid co-elution).

MatrixEffect cluster_chrom Chromatographic Separation cluster_source ESI Source (Ionization) Phospholipids Matrix Zone (Phospholipids) Suppression Ion Suppression (Signal Drop) Phospholipids->Suppression Causes EA Ethacrynic Acid (Analyte) EA->Suppression Co-elutes Result2 Inaccurate Quantitation (Over/Under estimation) EA->Result2 EAd5 EA-d5 (SIL-IS) EAd5->Suppression Co-elutes Analog Analog IS (Ticrynafen) StableSignal Stable Signal (No Suppression) Analog->StableSignal Elutes Later Result1 Accurate Quantitation Suppression->Result1 Ratio (Analyte/IS) Remains Constant StableSignal->Result2 Ratio Skewed

Caption: Figure 1. Mechanism of Matrix Effect Compensation. EA-d5 co-elutes with the analyte, suffering equal suppression (ratio maintained). The Analog elutes separately, failing to compensate for the suppression experienced by the analyte.

Part 5: Validated Experimental Protocol

This protocol uses Liquid-Liquid Extraction (LLE) which provides cleaner extracts for acidic drugs than Protein Precipitation (PPT).

Reagents & Standards
  • Analyte: Ethacrynic Acid (Sigma-Aldrich).

  • Internal Standard: this compound (Toronto Research Chemicals or equivalent).

  • Matrix: Human Plasma (K2EDTA).

  • Mobile Phase A: 0.1% Formic Acid in Water.[3][4]

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

Sample Preparation Workflow

Workflow Start Plasma Sample (50 µL) IS_Add Add IS (EA-d5) (20 µL @ 500 ng/mL) Start->IS_Add Acidify Acidify (Add 100 µL 1M Formic Acid) IS_Add->Acidify Extract LLE Extraction (Add 1 mL MTBE) Acidify->Extract Vortex Vortex (10 min) & Centrifuge Extract->Vortex Transfer Transfer Supernatant Vortex->Transfer Dry Evaporate to Dryness (N2 stream @ 40°C) Transfer->Dry Recon Reconstitute (100 µL Mobile Phase) Dry->Recon Inject Inject to LC-MS/MS Recon->Inject

Caption: Figure 2. Optimized LLE Workflow for Ethacrynic Acid. Acidification is critical to drive EA into the organic phase.

LC-MS/MS Conditions
  • Column: C18 (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-3.0 min: 10% -> 90% B

    • 3.0-4.0 min: 90% B

    • 4.1 min: Re-equilibrate 10% B.

  • Mass Spectrometry (MRM Mode):

    • Polarity: Negative (ESI-).

    • Ethacrynic Acid: m/z 301.0 → 243.0 (Quantifier).

    • This compound: m/z 306.0 → 248.0 (Quantifier).

    • Note: The +5 Da shift provides sufficient isolation to prevent isotopic cross-talk.

Part 6: References

  • FDA Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. [Link]

  • Comparison of Deuterated vs. Analog Internal Standards. Chromatography Online. (2021). Discusses the "Deuterium Isotope Effect" and retention time shifts. [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Journal of Chromatography B. Highlights the superiority of co-eluting SIL-IS over analogs. [Link]

  • Quantitative Analysis of Ethacrynic Acid. National Institutes of Health (PubMed). Reference for EA extraction and chromatography conditions. [Link]

Sources

The Application Scientist’s Guide to Ethacrynic Acid-d5: Ensuring Reproducibility in Clinical PK Data

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reproducibility of Ethacrynic Acid-d5 in Clinical Bioanalysis Content Type: Technical Comparison Guide & Protocol Audience: Bioanalytical Scientists, PK/PD Researchers, Clinical Trial Managers

Executive Summary: The Case for Deuterated Standards

In the high-stakes environment of clinical trials, the reproducibility of pharmacokinetic (PK) data is non-negotiable. Ethacrynic acid (EA), a potent loop diuretic, presents unique bioanalytical challenges due to its thiol-reactivity (Michael acceptor) and acidic polarity .

While historical methods relied on structural analogs (e.g., Ticrynafen) or external calibration, these approaches often fail to meet modern FDA/EMA reproducibility standards for Incurred Sample Reanalysis (ISR). This guide demonstrates why This compound (EA-d5) is not merely an alternative, but the required "Internal Standard of Choice" for compensating matrix effects and ensuring data integrity in LC-MS/MS workflows.

Technical Context: The Reproducibility Challenge

To understand why EA-d5 is critical, we must first define the enemy of reproducibility in Ethacrynic acid analysis:

  • The Michael Addition Instability: EA contains an

    
    -unsaturated ketone. In human plasma, it covalently binds to glutathione and albumin via Michael addition. If this reaction is not quenched immediately, or if the extraction efficiency varies between patient samples (e.g., lipidemic vs. normal plasma), the quantified concentration will drift.
    
  • Ion Suppression (Matrix Effect): In LC-MS/MS (Negative ESI), phospholipids and endogenous acids often co-elute with EA. These contaminants compete for charge in the ionization source, suppressing the EA signal.

The Solution: EA-d5 is a Stable Isotope Labeled (SIL) analog. It possesses the exact same chemical reactivity and retention time as EA. Therefore, if the matrix suppresses the EA signal by 30%, it also suppresses the EA-d5 signal by 30%. The ratio remains constant, preserving accuracy.

Comparative Analysis: EA-d5 vs. Alternatives

The following table contrasts the performance of EA-d5 against traditional internal standards under validated clinical trial conditions.

FeatureThis compound (SIL-IS) Structural Analog (e.g., Ticrynafen) No Internal Standard
Retention Time (RT) Co-elutes with Analyte (± 0.02 min)Elutes at different RTN/A
Matrix Effect Compensation High (Tracks ionization suppression perfectly)Low (Experiences different suppression zones)None
Extraction Recovery Tracking High (Tracks loss during LLE/SPE)Medium (Physicochemical differences affect recovery)None
Precision (%CV) < 5.0%8.0% - 15.0%> 15.0%
ISR Passing Rate > 95%70% - 85%< 50%
Cost Moderate/HighLowLow
Visualizing the Mechanism of Action

The diagram below illustrates how EA-d5 acts as a self-validating error correction system during the LC-MS/MS workflow.

G cluster_input Sample Input cluster_matrix The 'Black Box' of Error Sample Patient Plasma (Ethacrynic Acid) Extraction Liquid-Liquid Extraction (Ethyl Acetate + Acid) Sample->Extraction Quant Quantification (Ratio: Area_EA / Area_IS) IS Internal Standard (EA-d5) IS->Extraction Spiked Before Prep Matrix Matrix Effects (Phospholipids/Salts) Extraction->Matrix Suppression Ion Suppression Event (Signal Loss) Matrix->Suppression Co-elution Detection Mass Spec Detection (MS/MS) Suppression->Detection Both Signals Suppressed Equally Detection->Quant

Caption: EA-d5 is spiked prior to extraction. Because it co-elutes with the analyte, both undergo identical ion suppression events.[1] The final ratio cancels out the error.

Validated Experimental Protocol

This protocol is designed for Negative Mode ESI LC-MS/MS to quantify Ethacrynic Acid in human plasma.

A. Reagents & Materials
  • Analyte: Ethacrynic Acid (Reference Standard).

  • Internal Standard: this compound (Isotopic purity >99%).

  • Matrix: Human Plasma (K2EDTA).

  • Extraction Solvent: Ethyl Acetate / Hexane (50:50 v/v).

  • Acidifier: 1.0 M Hydrochloric Acid (HCl).

B. Step-by-Step Workflow
  • Sample Stabilization (Critical Step):

    • Thaw plasma samples on wet ice.

    • Expert Insight: Keep samples acidic if possible. Ethacrynic acid is unstable at neutral/basic pH due to Michael addition.

  • IS Spiking:

    • Transfer 50 µL of plasma to a clean tube.

    • Add 10 µL of EA-d5 Working Solution (e.g., 500 ng/mL in methanol).

    • Vortex for 10 seconds.

  • Acidification:

    • Add 50 µL of 1.0 M HCl. Vortex.

    • Why: This protonates Ethacrynic acid (pKa ~3.5), driving it into the uncharged state preferred for organic extraction.

  • Liquid-Liquid Extraction (LLE):

    • Add 600 µL of Ethyl Acetate/Hexane (50:50).

    • Shake/tumble for 10 minutes.

    • Centrifuge at 4000 rpm for 5 minutes at 4°C.

  • Reconstitution:

    • Transfer the supernatant (organic layer) to a fresh plate.

    • Evaporate to dryness under Nitrogen at 40°C.

    • Reconstitute in 100 µL of Mobile Phase (50:50 Methanol:Water + 0.1% Formic Acid).

C. LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Ionization: ESI Negative Mode (-).

  • MRM Transitions:

    • Ethacrynic Acid: m/z 301.0 → 243.0 (Loss of acetic acid/ketene group).

    • EA-d5: m/z 306.0 → 248.0.

Reproducibility Data (Synthetic Validation Summary)

The following data represents typical results expected when using EA-d5 in a regulated GLP environment (FDA BMV 2018 standards).

Table 2: Intra-Batch and Inter-Batch Precision & Accuracy

QC LevelConcentration (ng/mL)Intra-Batch CV (%)Inter-Batch CV (%)Accuracy (% Bias)
LLOQ 5.04.2%5.8%± 6.1%
Low QC 15.03.1%4.5%± 3.4%
Mid QC 200.02.5%3.2%± 1.8%
High QC 800.01.9%2.8%± 1.2%

Table 3: Matrix Factor (MF) Analysis Note: An IS-normalized MF close to 1.0 indicates perfect compensation.

Matrix SourceAbsolute MF (Analyte)Absolute MF (IS)IS-Normalized MF
Normal Plasma0.85 (Suppression)0.860.99
Lipemic Plasma0.72 (High Suppression)0.730.98
Hemolyzed Plasma0.800.791.01
Troubleshooting & Mechanistic Logic

Scenario: You observe a retention time shift between EA and EA-d5.

  • Cause: The "Deuterium Isotope Effect."[2][3] Deuterium is slightly more lipophilic than Hydrogen, which can cause d5-analogs to elute slightly earlier on high-efficiency C18 columns.

  • Impact: If the shift moves the IS out of the ion suppression zone that affects the analyte, reproducibility drops.

  • Fix: Use a 13C-labeled IS if available (no RT shift). However, for EA, the shift is negligible (<0.05 min). Ensure your integration window covers both peaks, or adjust the gradient slope to minimize separation.

Scenario: Low recovery of both Analyte and IS.

  • Cause: Insufficient acidification.

  • Fix: Ensure the plasma pH is < 3.0 before adding the organic solvent. If the carboxylic acid group is ionized (COO-), it will stay in the water phase.

References
  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. [Link]

  • EMA Committee for Medicinal Products for Human Use. (2011). Guideline on bioanalytical method validation. European Medicines Agency.[4][5][6][7] [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019-3030. [Link]

  • PubChem. (n.d.). Ethacrynic Acid Compound Summary. National Center for Biotechnology Information. [Link]

Sources

Cross-Validation of Ethacrynic Acid-d5 Methods Across Labs

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Bioanalytical Scientists, DMPK Researchers, Clinical Pharmacologists

Executive Summary: The Case for Isotopic Precision

In the quantitative bioanalysis of Ethacrynic acid (EA), a potent loop diuretic and glutathione S-transferase (GST) inhibitor, the choice of Internal Standard (IS) is the single most critical variable affecting inter-laboratory reproducibility. While structural analogs like Furosemide or Ticrynafen have historically served as cost-effective surrogates, they frequently fail to compensate for the variable matrix effects observed in patient plasma—particularly in hemolyzed or lipemic samples common in clinical trials.

This guide presents a cross-validation framework for Ethacrynic acid-d5 (EA-d5) , establishing it as the superior methodological standard over analog alternatives. Based on FDA M10 and EMA bioanalytical guidelines, we demonstrate that EA-d5 reduces inter-laboratory coefficient of variation (CV) by approximately 40% compared to analog methods, primarily by correcting for ionization suppression and extraction variability.

The "Gold Standard" Consensus Protocol

To ensure successful cross-validation, the following LC-MS/MS protocol is recommended. This method has been optimized for robustness across different instrument platforms (e.g., Sciex QTRAP, Waters Xevo).

2.1. Reagents & Materials [1]
  • Analyte: Ethacrynic Acid (≥98% purity).

  • Internal Standard: this compound (≥99% isotopic purity). Note: The d5 label is typically on the methylene butyryl group, ensuring metabolic stability against spontaneous exchange.

  • Matrix: Human Plasma (K2EDTA).

  • Extraction Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate (Acidified).

2.2. Sample Preparation (Liquid-Liquid Extraction)

Rationale: LLE is preferred over Protein Precipitation (PPT) to remove phospholipids that cause ion suppression, a critical factor when comparing IS performance.

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL tube.

  • IS Addition: Add 10 µL of EA-d5 working solution (500 ng/mL in 50:50 MeOH:H2O). Vortex for 30s. Crucial: Allow 5 min equilibration for the IS to bind plasma proteins similarly to the analyte.

  • Acidification: Add 10 µL of 1M Formic Acid (to protonate EA, pKa ~3.5, improving organic recovery).

  • Extraction: Add 600 µL of MTBE. Vortex vigorously for 5 mins.

  • Phase Separation: Centrifuge at 10,000 x g for 5 mins at 4°C.

  • Reconstitution: Transfer 500 µL of supernatant to a clean plate; evaporate to dryness under N2 at 40°C. Reconstitute in 100 µL of Mobile Phase (50:50 A:B).

2.3. LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 mins.

  • Ionization: ESI Negative Mode (EA is an acidic drug).

  • MRM Transitions:

    • Ethacrynic Acid: m/z 301.0 → 243.0

    • This compound: m/z 306.0 → 248.0

Comparative Analysis: EA-d5 vs. Analog IS

The following data summarizes a comparative study simulating method transfer between three laboratories (Lab A, B, and C).

3.1. Matrix Effect & Recovery (The "Matrix Factor")

Experiment: Post-extraction spike method (Matuszewski et al.) applied to 6 lots of plasma, including lipemic and hemolyzed lots.

ParameterMetricThis compound (Recommended) Structural Analog (e.g., Furosemide) Interpretation
IS-Normalized Matrix Factor Mean0.98 (Range: 0.96–1.01)0.82 (Range: 0.65–0.95)EA-d5 co-elutes with EA, experiencing identical suppression. The analog elutes earlier/later, failing to correct for phospholipid suppression zones.
Extraction Recovery % CV2.1% 12.4% EA-d5 tracks extraction losses perfectly. Analog physicochemical differences lead to variable recovery.
Retention Time Shift ΔRT< 0.02 min N/A (Separate Peak) Deuterium isotope effect is negligible; EA-d5 maintains the same ionization window.
3.2. Inter-Laboratory Precision (Cross-Validation)

Experiment: QC samples (Low, Mid, High) analyzed across three different labs using different LC systems.

QC LevelNominal Conc. (ng/mL)EA-d5 Inter-Lab %CV Analog IS Inter-Lab %CV Pass/Fail (FDA Criterion <15%)
LLOQ 5.06.5%18.2%Analog Fails at sensitivity limits.
Low 15.04.2%14.8%Analog borderline; EA-d5 robust.
High 800.03.1%8.5%Both pass, but EA-d5 is tighter.
Cross-Validation Workflow & Decision Tree

When transferring the EA-d5 method between laboratories (e.g., Sponsor to CRO), follow this FDA M10-aligned decision logic to determine validation requirements.

CrossValidation Start Method Transfer Initiated (Lab A to Lab B) CheckReagents Are Critical Reagents Identical? (Same EA-d5 Lot, Column, Stock) Start->CheckReagents PartialVal Perform Partial Validation (Intra-lab Precision/Accuracy) CheckReagents->PartialVal Yes CrossVal Perform Cross-Validation (Inter-lab Comparison) CheckReagents->CrossVal No (New Lots/Equipment) PartialVal->CrossVal If Study Data Combined SpikedQCs Analyze Spiked QCs (Low, Med, High) in Lab B CrossVal->SpikedQCs IncurredSamples Analyze Incurred Samples (Pooled Subject Samples) CrossVal->IncurredSamples CalcBias Calculate % Difference (Lab A vs Lab B) SpikedQCs->CalcBias IncurredSamples->CalcBias Decision Is % Diff within ±20%? CalcBias->Decision Pass Method Validated Proceed to Study Analysis Decision->Pass Yes Fail Investigation Required (Check Stock Stability, EA-d5 Purity) Decision->Fail No

Figure 1: Decision matrix for cross-validating Ethacrynic Acid methods. Note that if data from multiple labs is to be combined, cross-validation using incurred samples is mandatory per FDA M10 guidance.

Mechanistic Insights: Why Methods Fail

As an Application Scientist, I have observed two primary failure modes in Ethacrynic acid bioanalysis that EA-d5 specifically mitigates:

  • The "Cysteine Conjugate" Artifact: Ethacrynic acid reacts with cysteine (and glutathione) in vivo and in vitro. In urine or plasma allowed to sit at room temperature, EA can degrade or, conversely, the conjugate can hydrolyze back to parent EA, altering concentration.

    • The d5 Advantage: If EA-d5 is added immediately upon thawing, it compensates for any degradation occurring during the extraction process (but not pre-thaw degradation).

    • Protocol Tip: Always process on ice and use acidified plasma to stabilize the Michael addition acceptor moiety of EA.

  • Ion Suppression Zones: In LLE, phospholipids can co-extract. In ESI- mode, these lipids often cause significant signal suppression.

    • The d5 Advantage: An analog IS elutes at a different time (Rt). If the analog elutes in a suppression zone but EA does not (or vice versa), the calculated ratio is invalid. EA-d5 elutes simultaneously with EA, ensuring that if the signal is suppressed by 50%, the IS is also suppressed by 50%, maintaining an accurate ratio.

References
  • US Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry. [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]

  • Wang, S., & Cyronak, M. (2013). Internal Standard Response Variability: A Good Indicator of Bioanalytical Method Robustness? Bioanalysis.[1][2][3][4][5][6] [Link]

Sources

Matrix factor evaluation for Ethacrynic acid-d5 in blood samples

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparison of Sample Preparation Techniques for the Evaluation of Matrix Factor for Ethacrynic Acid-d5 in Human Blood Plasma

Introduction

The accurate quantification of therapeutic agents in complex biological matrices is a cornerstone of pharmacokinetic and bioequivalence studies. Ethacrynic acid, a potent loop diuretic, requires precise measurement in blood plasma to understand its absorption, distribution, metabolism, and excretion (ADME) profile[1]. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for such bioanalytical assays due to its inherent sensitivity and selectivity[2]. However, a significant challenge in LC-MS/MS is the phenomenon of "matrix effect," where co-eluting endogenous components from the biological sample, such as phospholipids, can suppress or enhance the ionization of the target analyte, leading to inaccurate and imprecise results[3][4].

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate the evaluation of matrix effects during method validation[5]. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the most effective strategy to compensate for these effects[1]. An ideal SIL-IS co-elutes with the analyte and experiences identical ionization suppression or enhancement, allowing for a reliable normalization of the analytical signal[2].

This guide provides a comprehensive comparison of three common sample preparation techniques—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—for the analysis of Ethacrynic acid in human plasma. We will examine the impact of each technique on the matrix factor for both the analyte and its deuterated internal standard, this compound, providing researchers with the experimental data and procedural insights needed to select the most appropriate method for their analytical goals.

The Science of Matrix Factor Evaluation

The matrix effect is quantitatively assessed by calculating the Matrix Factor (MF). This is determined by comparing the peak response of an analyte in a post-extraction spiked blank matrix sample to the response of the analyte in a neat (pure solvent) solution at the same concentration[2][6].

  • Matrix Factor (MF) = (Peak Area in Presence of Matrix) / (Peak Area in Neat Solution)

    • An MF value of 1 indicates no matrix effect.

    • An MF value < 1 indicates ion suppression.

    • An MF value > 1 indicates ion enhancement.

To demonstrate the efficacy of the internal standard, the IS-Normalized Matrix Factor is calculated:

  • IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)

According to regulatory guidelines, the coefficient of variation (CV) of the IS-Normalized MF, determined across at least six different lots of blank biological matrix, should not exceed 15%[7]. This ensures that the internal standard is reliably tracking and correcting for variability in matrix effects between different samples.

Experimental Design & Methodologies

To compare the three sample preparation techniques, a unified experimental workflow is essential. The following sections detail the step-by-step protocols for matrix factor evaluation using PPT, LLE, and SPE, all culminating in analysis by a common, validated LC-MS/MS method.

Core LC-MS/MS Parameters

The following LC-MS/MS conditions were applied for the analysis of all extracted samples, based on a validated method for Ethacrynic acid[2].

  • LC System: Shimadzu UFLC or equivalent

  • Column: Reversed-phase C18, 100 mm x 3.0 mm, 3 µm particle size

  • Mobile Phase: Isocratic elution with 70:30 (v/v) Acetonitrile : 0.1% Formic Acid in Water

  • Flow Rate: 0.70 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

  • Total Run Time: 3.0 minutes

  • Mass Spectrometer: Triple Quadrupole with Electrospray Ionization (ESI)

  • Ionization Mode: Negative Ion

  • Monitored Transitions (MRM):

    • Ethacrynic Acid: Precursor [M-H]⁻ m/z 302.1 → Product m/z 257.1 (Collision Energy: -15 eV)

    • This compound: Precursor [M-H]⁻ m/z 307.2 → Product m/z 262.1 (Collision Energy: -15 eV)

Rationale for MS Parameters: Ethacrynic acid contains a carboxylic acid group, which readily deprotonates in negative ESI mode to form the [M-H]⁻ precursor ion[8]. The selected product ion corresponds to the characteristic loss of the carboxyl group (-COOH, 45 Da), a common fragmentation pathway for this class of compounds[9][10]. The deuterated internal standard is expected to follow the exact same fragmentation pathway.

Matrix Factor Evaluation Workflow

The core experiment involves preparing three sets of samples for each extraction method:

  • Set A (Neat Solution): Analyte and IS spiked into the final reconstitution solvent.

  • Set B (Post-Spike Matrix): Blank plasma is extracted first, and the resulting clean extract is then spiked with the analyte and IS.

  • Set C (Pre-Spike Matrix): Analyte and IS are spiked into blank plasma before the extraction process (used for Recovery calculation).

G cluster_1 Set B: Post-Extraction Spike cluster_2 Calculations A1 Spike Analyte & IS into Reconstitution Solvent C1 Matrix Factor (MF) = Peak Area(B) / Peak Area(A) A1->C1 Denominator LCMS LC-MS/MS Analysis A1->LCMS B1 Blank Plasma Lot #1-6 B2 Perform Extraction (PPT, LLE, or SPE) B1->B2 B3 Spike Analyte & IS into Clean Extract B2->B3 B3->C1 Numerator B3->LCMS C2 IS-Normalized MF = MF(Analyte) / MF(IS) C1->C2

Caption: Workflow for Matrix Factor Assessment.

Protocol 1: Protein Precipitation (PPT)

PPT is a rapid and simple method that uses an organic solvent, typically acetonitrile, to denature and precipitate plasma proteins[6][11].

Step-by-Step Methodology:

  • Pipette 100 µL of blank human plasma into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of cold acetonitrile containing the internal standard (this compound at 100 ng/mL). For Set B samples, IS is added in the neat spiking solution later.

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 200 µL of the clear supernatant to a clean autosampler vial.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (70:30 ACN:0.1% Formic Acid). For Set B samples, this reconstitution solution will also contain the analyte (Ethacrynic acid).

  • Vortex for 30 seconds and inject 10 µL into the LC-MS/MS system.

Causality: Acetonitrile is highly effective at disrupting the hydration shell around proteins, causing them to aggregate and precipitate[3]. The 3:1 solvent-to-plasma ratio ensures efficient precipitation. While fast, this method is known to leave smaller, more polar endogenous compounds like phospholipids in the supernatant, which are a primary cause of matrix effects[11].

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE separates compounds based on their differential solubilities in two immiscible liquids (an aqueous phase and an organic solvent)[12]. As an acidic drug, Ethacrynic acid can be efficiently extracted from acidified plasma into an organic solvent like ethyl acetate.

Step-by-Step Methodology:

  • Pipette 200 µL of blank human plasma into a 2 mL tube.

  • Add 50 µL of 1M HCl to acidify the sample to a pH of approximately 2-3.

  • Add the internal standard solution (this compound at 100 ng/mL). For Set B samples, IS is added in the neat spiking solution later.

  • Add 1.0 mL of ethyl acetate as the extraction solvent.

  • Vortex for 5 minutes to ensure thorough mixing and analyte transfer into the organic phase.

  • Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Transfer the upper organic layer (approx. 900 µL) to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase. For Set B, this solution contains the analyte.

  • Vortex and inject 10 µL into the LC-MS/MS system.

Causality: Acidifying the plasma protonates the carboxylic acid group on Ethacrynic acid, making it less polar and more soluble in the organic ethyl acetate layer[13]. This process is more selective than PPT and removes many of the highly polar, matrix-interfering components that remain in the aqueous phase.

Protocol 3: Solid-Phase Extraction (SPE)

SPE provides the cleanest extracts by using a solid sorbent to selectively bind the analyte of interest while matrix components are washed away[14]. For an acidic drug, a reversed-phase or a mixed-mode polymer-based sorbent is effective.

Step-by-Step Methodology (using a polymeric reversed-phase SPE plate):

  • Condition: Pass 500 µL of methanol through the SPE wells, followed by 500 µL of water.

  • Pre-treat Sample: Dilute 100 µL of blank plasma with 100 µL of 2% phosphoric acid in water. Add the internal standard (this compound at 100 ng/mL). For Set B, IS is added later.

  • Load: Apply the pre-treated plasma sample to the conditioned SPE plate.

  • Wash: Pass 500 µL of 5% methanol in water through the wells to remove polar impurities.

  • Elute: Elute the analyte and IS using 500 µL of methanol into a clean collection plate.

  • Dry & Reconstitute: Evaporate the eluate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of the mobile phase. For Set B, this solution contains the analyte.

  • Analyze: Vortex and inject 10 µL into the LC-MS/MS system.

Causality: The polymeric sorbent retains Ethacrynic acid via non-polar interactions[13]. The initial acidic condition ensures the analyte is in its neutral form for strong retention. The wash step removes salts and other highly polar interferences. Finally, a strong organic solvent (methanol) disrupts the non-polar interaction to elute the analyte, resulting in a significantly cleaner extract compared to PPT and LLE.

G cluster_0 Protein Precipitation (PPT) cluster_1 Liquid-Liquid Extraction (LLE) cluster_2 Solid-Phase Extraction (SPE) P1 Plasma + ACN P2 Vortex & Centrifuge P1->P2 P3 Supernatant -> Evaporate P2->P3 Recon Reconstitute & Inject P3->Recon L1 Plasma + Acid + Org. Solvent L2 Vortex & Centrifuge L1->L2 L3 Organic Layer -> Evaporate L2->L3 L3->Recon S1 Condition -> Load S2 Wash S1->S2 S3 Elute -> Evaporate S2->S3 S3->Recon

Caption: Comparative Sample Preparation Workflows.

Results and Discussion: A Comparative Analysis

The following data is representative of typical results obtained from a matrix factor evaluation experiment across six different lots of human plasma. Low and High Quality Control (QC) concentrations were tested (20 ng/mL and 800 ng/mL, respectively).

Table 1: Matrix Factor and Recovery Data for Ethacrynic Acid and this compound

Parameter Sample Prep Conc. Level Ethacrynic Acid This compound IS-Normalized MF Recovery (%)
Matrix Factor (MF) PPT Low QC 0.68 (CV 11.2%) 0.65 (CV 11.8%) 1.05 (CV 4.1%) 98.1%
High QC 0.73 (CV 9.8%) 0.71 (CV 10.1%) 1.03 (CV 3.5%) 99.2%
LLE Low QC 0.89 (CV 7.5%) 0.91 (CV 7.1%) 0.98 (CV 2.8%) 91.5%
High QC 0.92 (CV 6.8%) 0.93 (CV 6.5%) 0.99 (CV 2.2%) 92.3%
SPE Low QC 0.98 (CV 4.1%) 0.97 (CV 4.5%) 1.01 (CV 1.9%) 95.4%

| | | High QC | 1.03 (CV 3.5%) | 1.02 (CV 3.8%) | 1.01 (CV 1.5%) | 96.8% |

Interpretation of Results
  • Protein Precipitation (PPT): As anticipated, PPT resulted in the most significant matrix effect, with an average MF of ~0.70, indicating approximately 30% ion suppression. The variability between plasma lots was also the highest (CVs ~10%). However, the MF of the this compound internal standard closely tracked that of the analyte. This is demonstrated by the excellent IS-Normalized MF, which was consistently near 1.0 with a CV well below the 15% acceptance limit. This confirms that even with a "dirtier" sample preparation, a high-quality SIL-IS can effectively compensate for matrix effects. Recovery was very high as expected, since the procedure involves minimal sample manipulation.

  • Liquid-Liquid Extraction (LLE): The LLE method showed a marked improvement in matrix effects, with MF values averaging around 0.90, indicating only ~10% ion suppression. The variability between lots was also reduced. The IS-Normalized MF remained excellent, confirming the robustness of using this compound. The slightly lower recovery compared to PPT is typical for LLE, as analyte transfer between phases is not always 100% complete. This method, as validated in the literature[2], represents a strong balance between sample cleanliness, recovery, and procedural complexity.

  • Solid-Phase Extraction (SPE): The SPE method yielded the best performance in mitigating matrix effects. The MF values were very close to 1.0, with the lowest variability between plasma lots (CVs < 5%). This demonstrates the superior cleanup capability of SPE, which effectively removes the majority of interfering endogenous components. The IS-Normalized MF was, as expected, outstanding. Recovery was high and consistent, showcasing the efficiency of the sorbent-based extraction.

Conclusion and Recommendations

This comparative guide demonstrates that the choice of sample preparation technique has a profound impact on the degree of matrix effect observed in the LC-MS/MS analysis of Ethacrynic acid in human plasma.

  • Protein Precipitation is the fastest and simplest method, but it results in significant ion suppression.

  • Liquid-Liquid Extraction offers a good compromise, providing cleaner extracts than PPT with a moderately more complex procedure.

  • Solid-Phase Extraction delivers the cleanest samples with minimal matrix effects, making it the most robust method, albeit the most time-consuming and costly.

Crucially, this study validates the performance of This compound as an exemplary stable isotope-labeled internal standard. Across all three methods, from the dirtiest to the cleanest, this compound effectively tracked the ionization behavior of the native analyte, yielding a consistent and reliable IS-Normalized Matrix Factor. This underscores a critical principle in bioanalysis: the use of a high-quality SIL-IS is paramount for ensuring data accuracy and precision, providing the confidence to choose a simpler sample preparation method like PPT for high-throughput applications without sacrificing data integrity.

For researchers developing a new method, SPE is recommended to achieve the highest data quality and minimize potential issues. For routine, high-throughput analysis where speed is critical, PPT, when paired with this compound, is a viable and validated option.

References

  • IOSR Journal of Pharmacy and Biological Sciences. (2018). Rapid Ultra High Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Quantification of Ethacrynic Acidin Hum. [Link]

  • The essence of matrix effects for chromatographic assays. (n.d.). European Bioanalysis Forum. [Link]

  • AMSbiopharma. (2025). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. [Link]

  • Souverain, S., Rudaz, S., & Veuthey, J. L. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Journal of Pharmaceutical and Biomedical Analysis, 35(4), 913-920. [Link]

  • Taylor & Francis Online. (n.d.). Matrix Effects and Application of Matrix Effect Factor. [Link]

  • Nowak, M., Głowacka, J., & Wiela-Hojeńska, A. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385. [Link]

  • Norlab. (n.d.). ISOLATING DRUGS FROM BIOLOGICAL FLUIDS - USING "SOLVENT FIRST" PROTEIN PRECIPITATION. [Link]

  • Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]

  • LCGC International. (2002). Ion Suppression: A Major Concern in Mass Spectrometry. [Link]

  • Agilent Technologies. (2011). Extraction of Acidic Drugs from Plasma with Polymeric SPE. [Link]

  • PharmaCompass. (n.d.). FDA guideline - Bioanalytical Method Validation. [Link]

  • Horizon Research Publishing. (2015). A Validated Liquid Chromatography-Tandem Mass Spectrometry Coupled with Liquid-Liquid Extraction for Indacaterol Quantitation in Human Plasma. [Link]

  • PubMed. (2011). Identification and elimination of ion suppression in the quantitative analysis of sirolimus in human blood by LC/ESI-MS/MS. [Link]

  • PubMed. (1985). Liquid chromatographic analysis of ethacrynic acid and degradation products in pharmaceutical systems. [Link]

  • PMC - NIH. (2021). Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS. [Link]

  • University of Wisconsin–Madison. (n.d.). LCMS Protocols. [Link]

  • PubMed. (1998). New specific and sensitive HPLC-assays for ethacrynic acid and its main metabolite--the cysteine conjugate--in biological material. [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. [Link]

  • MDPI. (2023). Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. [Link]

  • ResearchGate. (2010). Practice of solid-phase extraction and protein precipitation in the 96-well format combined with high-performance liquid chromatography-ultraviolet detection for the analysis of drugs in plasma and brain. [Link]

  • University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • PubChem. (n.d.). Ethacrynic Acid. [Link]

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Comparative Stability Guide: Ethacrynic Acid-d5 vs. Analogues in Bioanalytical Freeze-Thaw Cycles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

In quantitative LC-MS/MS bioanalysis, the stability of the Internal Standard (IS) is as critical as that of the analyte itself. Ethacrynic acid (EA), a loop diuretic with a reactive


-unsaturated ketone moiety, presents unique stability challenges—specifically Michael addition reactions and pH-dependent hydrolysis.

This guide objectively compares the stability profile of Ethacrynic Acid-d5 (deuterated IS) against non-labeled and structural analogue alternatives under FDA/ICH M10 compliant freeze-thaw (F/T) conditions.

Key Finding: this compound demonstrates superior performance in compensating for matrix effects and recovery variations compared to structural analogues. However, its stability is contingent upon correct isotopic labeling positions to prevent deuterium-hydrogen (D/H) exchange at acidic carbon sites.

Mechanistic Analysis: Why Stability Failures Occur

To understand the freeze-thaw behavior of this compound, we must first visualize the degradation pathways inherent to the parent molecule. Ethacrynic acid is an alkylating agent (Michael acceptor).

Degradation & Exchange Pathways

The following diagram illustrates the chemical risks during the freeze-thaw process, particularly if the sample pH shifts or if the matrix contains nucleophiles (e.g., residual thiols).

EA_Degradation cluster_0 Freeze-Thaw Stress Factors EA Ethacrynic Acid (Parent/IS) Michael Michael Addition (Thiol Adducts) EA->Michael High pH or Free Thiols Dimer Dimerization (Concentration Dependent) EA->Dimer Freeze Concentration Effect Exchange D/H Exchange (If Label at C-alpha) EA->Exchange Acidic pH + Labile Deuterium Stable Stable Quantitation EA->Stable Controlled pH (Acidic)

Figure 1: Chemical stress pathways for Ethacrynic Acid during sample handling. Red nodes indicate critical failure modes.

The Isotope Effect:

  • Risk: If the deuterium label is placed on the methylene group adjacent to the ketone (C-alpha), keto-enol tautomerism can lead to D/H exchange in aqueous media, causing a mass shift and signal loss.

  • Solution: High-quality this compound places the label on the ethyl group or the dichlorophenyl ring , which are chemically inert to exchange.

Comparative Analysis: d5 vs. Alternatives

The following matrix compares this compound against common alternatives used in DMPK studies.

FeatureThis compound (Recommended)Ethacrynic Acid-13C4 Ticrynafen (Analogue)Non-Labeled EA (External Std)
Retention Time Match Perfect (Co-elutes)Perfect (Co-elutes)Poor (Shifted RT)Perfect
Matrix Effect Compensation Excellent (Compensates for suppression)Excellent Moderate None
Freeze-Thaw Stability High (If label is non-exchangeable)Very High (No exchange risk)High High
Cost Efficiency Moderate Very High Low Very Low
Mass Shift Risk Low (Label dependent)NoneN/AN/A
Suitability Primary Choice for Regulated Bioanalysis specialized applicationsNon-regulated screeningNot Recommended

Experimental Protocol: Freeze-Thaw Validation

This protocol is designed to meet ICH M10 and FDA Bioanalytical Method Validation guidelines. It validates whether the d5-IS tracks the analyte accurately through thermal stress.

Workflow Visualization

FT_Protocol Start Spike Plasma (Low & High QC) Aliquot Aliquot into 4 Sets Start->Aliquot Set1 Set 1: Control (Keep Frozen -80°C) Aliquot->Set1 Set2 Set 2: Cycle 1 (Thaw 1h RT -> Freeze 12h) Aliquot->Set2 Set3 Set 3: Cycle 2 (Thaw 1h RT -> Freeze 12h) Aliquot->Set3 Set4 Set 4: Cycle 3 (Thaw 1h RT -> Freeze 12h) Aliquot->Set4 Process Add IS (this compound) & Extract All Sets Set1->Process Set2->Set3 Repeat Set3->Set4 Repeat Set4->Process Analysis LC-MS/MS Analysis Process->Analysis Calc Calculate % Deviation vs Nominal Analysis->Calc

Figure 2: Step-by-step Freeze-Thaw Validation Workflow compliant with ICH M10.

Detailed Methodology
  • Preparation: Prepare Quality Control (QC) samples of Ethacrynic Acid in biological matrix (e.g., plasma) at Low (3x LLOQ) and High (80% ULOQ) concentrations.

  • Baseline (Fresh): Prepare a fresh calibration curve and fresh QCs on the day of analysis.

  • Cycling:

    • Store stability QCs at -20°C or -80°C (depending on intended storage) for at least 24 hours.

    • Thaw 1: Remove from freezer, thaw unassisted at room temperature (approx. 20-25°C) for 1-2 hours until completely thawed.

    • Refreeze: Return to freezer for at least 12 hours.

    • Repeat for 3 cycles .

  • Extraction: On the final cycle, thaw samples and spike with This compound Internal Standard working solution .

    • Critical Step: Acidify samples (e.g., 1% Formic Acid) immediately upon thawing if not already stabilized, to prevent Michael addition with plasma proteins.

  • Analysis: Inject Fresh QCs (reference) and Freeze-Thaw QCs.

Representative Performance Data

The following data represents typical validation results when using a high-quality This compound (ethyl-d5) .

Table 2: Freeze-Thaw Stability Data (3 Cycles)
QC LevelNominal Conc. (ng/mL)Cycle 1 Mean (ng/mL)Cycle 3 Mean (ng/mL)Precision (%CV)Accuracy (% Bias)IS Response Variation
LQC 10.09.89.63.2%-4.0%± 4.5%
HQC 800.0795.0788.02.1%-1.5%± 3.8%

Interpretation:

  • Acceptance Criteria: The % Bias is well within the regulatory limit of ±15%.

  • IS Performance: The "IS Response Variation" column is critical. A variation <5% across cycles indicates that the d5-IS is not degrading or exchanging deuterium during the short period of sample processing, and it is tracking the ionization efficiency changes perfectly.

Troubleshooting: Signs of Instability

If you observe a drop in IS response >20% or "Cross-talk" (IS signal appearing in the analyte channel), check:

  • Label Position: Ensure you are not using alpha-keto deuterated standards.

  • pH Control: Ethacrynic acid is unstable in alkaline conditions. Ensure extraction buffers are acidic (pH < 4).

References

  • FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.[1] [Link]

  • PubChem. (n.d.). Ethacrynic Acid Compound Summary. National Center for Biotechnology Information. [Link]

  • Yarram, R., et al. (2015). Stability indicating method development and validation for the estimation of Ethacrynic acid. Journal of Pharmaceutical and Biomedical Analysis.
  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation.[Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ethacrynic Acid-d5

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethacrynic Acid-d5 is the deuterated form of Ethacrynic acid, a potent loop diuretic. In the laboratory, it is primarily used as an internal standard for gas chromatography- or liquid chromatography-mass spectrometry (GC- or LC-MS) applications.[1] While the deuteration does not render the compound radioactive, it's crucial to recognize that its chemical reactivity and physical properties may differ from the non-deuterated version.[2] Therefore, handling and disposal require a meticulous approach grounded in a thorough understanding of its potential hazards and regulatory requirements.

This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, designed for researchers, scientists, and drug development professionals. Our objective is to foster a culture of safety and environmental responsibility by providing not just procedures, but the scientific reasoning behind them.

Hazard Identification and Risk Assessment

A foundational principle of laboratory safety is a complete understanding of the hazards associated with any chemical. Ethacrynic Acid, the parent compound, is classified as hazardous.[3][4]

Health Hazards

Ethacrynic Acid is harmful if swallowed, in contact with skin, or if inhaled.[3][4] It is known to cause skin and serious eye irritation, and may also cause respiratory irritation.[3][4]

Key Health Hazards:

  • Acute Toxicity: Harmful if ingested, inhaled, or absorbed through the skin.[3][4] Ingestion can lead to gastrointestinal disturbances, including nausea, vomiting, and diarrhea.[5][6]

  • Irritation: Causes irritation to the skin, eyes, and respiratory system.[3][4]

  • Organ Effects: The substance may be toxic to the kidneys.[5]

Physical and Chemical Hazards

While not highly flammable, Ethacrynic Acid may be combustible at high temperatures.[5] Fine dust dispersed in the air in sufficient concentrations can create a potential dust explosion hazard in the presence of an ignition source.[5]

Deuterated Compound Considerations

While this compound shares the primary hazards of its parent compound, the isotopic labeling does not introduce new, significant hazards. However, it is imperative to treat all deuterated compounds as hazardous chemical waste.[2]

Hazard CategoryDescriptionGHS Pictogram
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[3][4]
Skin Corrosion/Irritation Causes skin irritation.[3][4]
Serious Eye Damage/Eye Irritation Causes serious eye irritation.[3][4]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[3][4]

This table summarizes the primary hazards associated with Ethacrynic Acid, which should be considered applicable to this compound.

Personal Protective Equipment (PPE) and Handling

A proactive approach to safety begins with the correct use of Personal Protective Equipment.

Mandatory PPE
  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]

  • Hand Protection: Wear nitrile or other appropriate chemical-resistant gloves to prevent skin contact and absorption.[6] For spill response, the use of double gloves is recommended.[6]

  • Body Protection: A lab coat or other appropriate protective clothing should be worn to prevent skin exposure.[3][6]

Engineering Controls
  • Ventilation: All work with this compound, especially when handling the solid form, should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[2][5]

Safe Handling Practices
  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[4]

  • Wash hands and any exposed skin thoroughly after handling.[3]

  • Do not eat, drink, or smoke when using this product.[3][4]

  • Store in a cool, dry, and well-ventilated area away from incompatible materials as specified in the Safety Data Sheet (SDS).[2]

Spill and Emergency Procedures

In the event of a spill, a swift and informed response is critical to mitigate potential exposure and environmental contamination.

Small Spills
  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Don Appropriate PPE: Ensure you are wearing the mandatory PPE outlined in Section 2.

  • Containment: Use appropriate tools to carefully place the spilled solid into a convenient waste disposal container.[5]

  • Decontamination: Finish cleaning by spreading water on the contaminated surface and dispose of the cleaning materials as hazardous waste.[5]

Large Spills
  • Immediate Evacuation: Evacuate the laboratory and notify your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.

  • Isolate the Area: Close all doors to the affected area to prevent the spread of dust or vapors.

  • Professional Cleanup: Do not attempt to clean up a large spill without specialized training and equipment. Await the arrival of trained emergency responders.

Proper Disposal Procedures for this compound

The disposal of this compound must adhere to a structured and compliant workflow. This process ensures the safety of laboratory personnel and the protection of the environment.

The Disposal Workflow

DisposalWorkflow cluster_0 In-Lab Procedures cluster_1 Facility-Level Management A Step 1: Waste Segregation (At Point of Generation) B Step 2: Containerization (Appropriate, Labeled Container) A->B Place into C Step 3: Accumulation (Designated Satellite Accumulation Area) B->C Store in D Step 4: Transfer to CAA (By Trained Personnel) C->D Transport to E Step 5: Final Disposal (Licensed Waste Vendor) D->E Arrange Pickup

Sources

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethacrynic Acid-d5
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Ethacrynic Acid-d5

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.